3,5-Dibromothiophene-2-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2OS/c6-3-1-5(7)9-4(3)2-8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGGLYBEXSUWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356030 | |
| Record name | 3,5-dibromothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23688-07-5 | |
| Record name | 3,5-dibromothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5-Dibromothiophene-2-carbaldehyde CAS 23688-07-5 properties
Topic: (CAS 23688-07-5) Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1]
Unlocking Regioselective Potential in Thiophene Scaffolds
Executive Summary
3,5-Dibromothiophene-2-carbaldehyde (CAS 23688-07-5) is a high-value heterocyclic building block distinguished by its unique substitution pattern.[1] Unlike its more common isomer (4,5-dibromo), the 3,5-substitution pattern offers a strategic advantage in the design of functional materials and pharmaceutical agents. The presence of bromine atoms at the
Chemical Profile & Physical Properties[2][3][4][5]
| Property | Data |
| CAS Number | 23688-07-5 |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 269.94 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Stability | Stable under inert atmosphere (N |
| Storage | 2-8°C, protect from light |
Synthetic Routes & Production
The synthesis of this compound is non-trivial due to the directing effects of the thiophene ring.[1] Direct bromination of thiophene-2-carbaldehyde typically yields the 4,5-isomer.[1] Therefore, the most robust protocol involves Lithium-Halogen Exchange starting from 2,3,5-tribromothiophene.
Protocol: Selective Lithiation-Formylation
Principle: The C2 position in thiophene is the most acidic and reactive towards lithiation. In 2,3,5-tribromothiophene, the bromine at C2 undergoes rapid Lithium-Halogen exchange with n-butyllithium due to the stabilizing effect of the adjacent sulfur atom and the high lability of the
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 2,3,5-tribromothiophene (1.0 eq) and anhydrous Diethyl Ether (Et
O) or THF under an argon atmosphere. -
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-Butyllithium (n-BuLi) (1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes. Maintain internal temperature below -70 °C.
-
Mechanistic Insight: The lithium selectively exchanges with the bromine at C2, generating the thermodynamically stable 3,5-dibromo-2-thienyllithium intermediate.
-
-
Formylation: After stirring for 1 hour at -78 °C, add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise.
-
Quench: Allow the mixture to warm to 0 °C over 2 hours, then quench with saturated aqueous NH
Cl . -
Workup: Extract with Ethyl Acetate (3x), wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc gradient).
Synthesis Workflow Diagram
Caption: Selective synthesis pathway via Lithium-Halogen exchange, ensuring regiochemical purity.
Reactivity & Functionalization
The core value of CAS 23688-07-5 lies in its orthogonal reactivity .[1] The molecule possesses three distinct reactive sites, allowing for the construction of complex molecular architectures.
Regioselective Cross-Coupling (Suzuki-Miyaura)
The two bromine atoms exhibit differential reactivity based on their electronic environments:
-
C5-Bromine (
-position): Most reactive.[1] The carbon is electron-deficient due to the adjacent sulfur and conjugation with the aldehyde. It undergoes oxidative addition with Pd(0) first. -
C3-Bromine (
-position): Less reactive.[1] Sterically hindered by the adjacent formyl group and electronically less activated than the -position.
Experimental Strategy: To obtain a mono-arylated product at C5, use 1.0 equivalent of boronic acid at moderate temperatures (60-80 °C).[1] To functionalize both positions, use excess boronic acid and higher temperatures (>100 °C) or a sequential addition protocol.
Aldehyde Condensation
The C2-formyl group serves as a "handle" for further elaboration without disturbing the halogen scaffold.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to extend conjugation.
-
Schiff Base Formation: Condensation with primary amines to form imines, widely used in ligand synthesis for coordination chemistry.
Reactivity Logic Map
Caption: Differential reactivity profile showing the sequential functionalization logic.
Applications in Drug Discovery & Materials[4][6][7]
Pharmaceutical Intermediates
-
Antimicrobial Agents: The thiophene core is a bioisostere for phenyl rings in many drug scaffolds. The 3,5-dibromo derivative allows for the introduction of lipophilic or polar groups at specific vectors to optimize binding affinity in enzyme pockets (e.g., bacterial DNA gyrase inhibitors).
-
Schiff Base Ligands: Derivatives formed by reacting the aldehyde with diamines are studied for their antiurease and antibacterial activity. The metal complexes (Cu, Zn) of these ligands often show enhanced biological activity compared to the free ligand.
Organic Electronics (OPV & OFET)
-
Conjugated Polymers: This molecule is a precursor for "kinked" polymer chains. Unlike linear 2,5-polymers, incorporation of 3,5-linkages introduces conformational twists that can tune solubility and solid-state packing.[1]
-
Acceptor Units: The electron-withdrawing aldehyde group can be converted to strong acceptors (e.g., dicyanovinyl) for use in Donor-Acceptor copolymers for organic photovoltaics (OPV).[1]
Handling, Stability & Safety
-
Hazards: Classified as an Irritant (Skin/Eye/Respiratory) .[2] It may cause sensitization upon repeated contact.
-
Handling: All weighing and transfer should be performed in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: The aldehyde is prone to oxidation to the carboxylic acid (3,5-dibromothiophene-2-carboxylic acid) upon prolonged exposure to air.[1] Store under nitrogen at -20°C for long-term stability.
References
-
Synthesis via Lithiation: Iddon, B., et al. "Synthesis of thieno-[2,3-b]-, -[3,2-b]- and -[3,4-b]-thiophenes."[1] Journal of the Chemical Society, Perkin Transactions 1, 1987 , 1445-1452.
-
Suzuki Coupling Regioselectivity: Handy, S. T., & Zhang, Y.[3] "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications, 2006 , 299-301.[3]
-
Schiff Base Applications: Chitra, S., et al. "Synthesis, Characterization and Antimicrobial Studies of Schiff Base Ligands Derived from Thiophene-2-carbaldehyde."[4] Journal of Chemistry, 2010 .
-
General Properties: Sigma-Aldrich/Merck Product Data for Thiophene Derivatives. [1]
Sources
3,5-Dibromothiophene-2-carbaldehyde structure and molecular weight
Executive Summary
3,5-Dibromothiophene-2-carbaldehyde (CAS: 23688-07-5) is a critical heterocyclic building block used extensively in the synthesis of advanced functional materials (such as thienothiophenes for organic electronics) and pharmaceutical intermediates. Its value lies in its asymmetric halogenation pattern: the bromine atoms at the C3 and C5 positions possess distinct electronic environments, enabling highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura). This guide provides a definitive analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles.
Physicochemical Profile
The following data consolidates physical constants and structural identifiers for this compound.
| Property | Data | Notes |
| IUPAC Name | This compound | Also known as 3,5-Dibromo-2-formylthiophene |
| CAS Number | 23688-07-5 | |
| Molecular Formula | C₅H₂Br₂OS | |
| Molecular Weight | 269.94 g/mol | Calculated based on standard atomic weights |
| Physical State | Solid (Low melting) or Viscous Liquid | Often distills as a liquid; crystallizes upon standing.[1][2][3] |
| Boiling Point | 117–120 °C | @ 3 Torr (Vacuum Distillation) |
| Solubility | Soluble in DCM, CHCl₃, THF, Ethyl Acetate | Poorly soluble in water. |
| Appearance | Pale yellow to amber | Darkens upon exposure to light/air. |
Structural Analysis
The molecule consists of a five-membered thiophene ring substituted with a formyl group at position 2 and bromine atoms at positions 3 and 5.[3]
-
C2 (Formyl): Electron-withdrawing group (EWG), deactivates the ring but directs nucleophilic attack.
-
C3 (Bromo): Sterically crowded due to the adjacent formyl group; typically less reactive in Pd-catalyzed cycles compared to C5.
-
C5 (Bromo): Alpha-position to the sulfur; electronically activated and sterically accessible. This is the site of primary reactivity in cross-coupling reactions.
Synthetic Pathways
Two primary routes are established for the synthesis of this compound. The choice of method depends on the starting material availability and scale.
Method A: Vilsmeier-Haack Formylation (Recommended)
This route utilizes 2,4-dibromothiophene. Due to the directing effects of the sulfur atom and the bromine substituents, formylation occurs selectively at the vacant C5 position (alpha to sulfur). Note that after formylation, the numbering changes, converting the product into the 3,5-isomer.
-
Starting Material: 2,4-Dibromothiophene
-
Reagents: POCl₃, DMF (N,N-Dimethylformamide)
-
Mechanism: Electrophilic aromatic substitution via a chloroiminium ion intermediate.
Protocol:
-
Preparation: In a flame-dried flask under inert atmosphere (N₂), dissolve 2,4-dibromothiophene (1.0 eq) in anhydrous 1,2-dichloroethane or DMF.
-
Vilsmeier Reagent: In a separate vessel, add POCl₃ (1.2 eq) dropwise to DMF (1.5 eq) at 0°C. Stir for 30 minutes to form the Vilsmeier salt (white precipitate/slurry).
-
Addition: Add the thiophene solution to the Vilsmeier reagent slowly at 0°C.
-
Heating: Warm to room temperature, then heat to 80–90°C for 4–6 hours. Monitoring by TLC is essential.
-
Hydrolysis: Cool the mixture and pour onto crushed ice/sodium acetate solution to hydrolyze the iminium salt.
-
Isolation: Extract with dichloromethane (DCM).[4] Wash with NaHCO₃ and brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc).
Method B: Lithiation of 2,3,5-Tribromothiophene
This method relies on the selective Lithium-Halogen exchange at the alpha-position (C2) of 2,3,5-tribromothiophene, followed by quenching with DMF.
Protocol:
-
Lithiation: Dissolve 2,3,5-tribromothiophene in anhydrous THF at -78°C.
-
Exchange: Add n-Butyllithium (1.0 eq) dropwise. The exchange occurs selectively at the C2 position due to the inductive effect of the sulfur and the stability of the alpha-lithio species.
-
Formylation: After 30 minutes at -78°C, add anhydrous DMF (excess).
-
Quench: Allow to warm to RT and quench with dilute HCl.
Characterization & Quality Control
Accurate identification requires NMR and IR analysis. The symmetry of the substitution pattern results in a simple but distinct NMR signature.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.85 ppm (s, 1H): Aldehyde proton (-CH O).[5] Distinct singlet.
-
δ 7.15–7.25 ppm (s, 1H): Ring proton at C4. This proton is isolated (no adjacent protons), resulting in a sharp singlet. It is shielded relative to alpha-protons but deshielded by the bromine atoms.
-
-
¹³C NMR (Predicted):
-
~183 ppm: Carbonyl carbon (C=O).
-
~140–150 ppm: C2 (Quaternary, attached to CHO).
-
~110–120 ppm: C3 and C5 (Quaternary, C-Br).
-
~130–135 ppm: C4 (Methine, C-H).
-
Infrared Spectroscopy (IR)
-
1650–1670 cm⁻¹: Strong C=O stretching vibration (conjugated aldehyde).
-
3100 cm⁻¹: Weak C-H aromatic stretch.
Applications in R&D
Regioselective Cross-Coupling (Suzuki-Miyaura)
This compound is a "privileged scaffold" because the two bromine atoms have significantly different reactivities.
-
First Coupling (C5): The C5-bromine is electronically activated (alpha to sulfur) and less sterically hindered. It reacts first with boronic acids under mild conditions (Pd(PPh₃)₄, Na₂CO₃, 60°C).
-
Second Coupling (C3): The C3-bromine is sterically hindered by the formyl group and is beta to the sulfur. It requires harsher conditions or specialized ligands (e.g., S-Phos, X-Phos) to react.
This allows for the sequential construction of unsymmetrical 3,5-diarylthiophenes , which are crucial for tuning the bandgap in organic photovoltaic (OPV) materials.
Safety and Handling
-
Hazards: As an alpha-halo aldehyde derivative, this compound is likely a lachrymator and a potent skin irritant. It may cause severe eye damage.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to oxidation to carboxylic acids over time; protect from light.
-
Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water; thiophenes are toxic to aquatic life.
References
-
Handy, S. T., et al. "Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde."[6] Tetrahedron Letters, 2007.[6] (Contextual reference for regioselectivity in dibromothiophenes). Available at: [Link]
-
Iddon, B., et al. "Synthesis of thieno-[2,3-b]-thiophenes... starting from thiophene."[7] Journal of the Chemical Society, Perkin Transactions 1. (Describes lithiation routes). Available at: [Link]
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A Technical Guide to the Solubility of 3,5-Dibromothiophene-2-carbaldehyde in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 3,5-Dibromothiophene-2-carbaldehyde, a crucial intermediate in pharmaceutical and materials science research. Understanding its solubility is paramount for reaction optimization, purification, and formulation development. This document offers a blend of theoretical principles and practical experimental guidance to empower researchers, scientists, and drug development professionals in their work with this compound.
Theoretical Solubility Profile: A "Like Dissolves Like" Approach
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[1] The molecular structure of this compound, featuring a polar aldehyde group and a larger, less polar dibrominated thiophene ring, suggests a nuanced solubility profile.
The presence of the aldehyde functional group introduces polarity, allowing for dipole-dipole interactions with polar solvents.[2] Conversely, the dibromothiophene core is significantly nonpolar. The interplay of these features dictates its solubility across a spectrum of organic solvents.
Expected Solubility Trends:
-
High Solubility: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are anticipated to be excellent solvents. Their polarity can interact favorably with the aldehyde group, while their organic nature can accommodate the dibromothiophene ring. Chlorinated solvents like dichloromethane (DCM) and chloroform are also expected to be effective due to their ability to dissolve a wide range of organic compounds.
-
Moderate Solubility: Alcohols such as methanol, ethanol, and isopropanol are likely to be moderately effective solvents. While they are polar and capable of hydrogen bonding, the nonpolar character of the dibromothiophene ring may limit miscibility. A similar compound, 5-Bromothiophene-2-carbaldehyde, is reported to be soluble in chloroform and methanol.[3]
-
Low to Insoluble: Nonpolar solvents like hexanes, cyclohexane, and petroleum ether are expected to be poor solvents for this compound.[4] The polarity of the aldehyde group will hinder its dissolution in these nonpolar media. Similarly, due to its largely organic and nonpolar structure, it is expected to be poorly soluble in water.[5]
Quantitative Solubility Data
As of this writing, a comprehensive, publicly available dataset of the quantitative solubility of this compound in various organic solvents is limited. Therefore, experimental determination is crucial for obtaining precise solubility values for specific applications. The following table provides a template for researchers to record their experimentally determined solubility data.
| Solvent | Polarity Index | Dielectric Constant | Solubility ( g/100 mL) at 25 °C | Observations |
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Data to be determined | |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Data to be determined | |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Data to be determined | |
| Acetone | 5.1 | 20.7 | Data to be determined | |
| Ethyl Acetate | 4.4 | 6.0 | Data to be determined | |
| Acetonitrile | 5.8 | 37.5 | Data to be determined | |
| Polar Protic Solvents | ||||
| Methanol | 5.1 | 32.7 | Data to be determined | |
| Ethanol | 4.3 | 24.5 | Data to be determined | |
| Isopropanol | 3.9 | 19.9 | Data to be determined | |
| Nonpolar Solvents | ||||
| Dichloromethane (DCM) | 3.1 | 9.1 | Data to be determined | |
| Chloroform | 4.1 | 4.8 | Data to be determined | |
| Toluene | 2.4 | 2.4 | Data to be determined | |
| Hexane | 0.1 | 1.9 | Data to be determined | |
| Diethyl Ether | 2.8 | 4.3 | Data to be determined | |
| Aqueous | ||||
| Water | 10.2 | 80.1 | Data to be determined |
Polarity index and dielectric constant values are generally accepted indicators of solvent polarity and can be found in various chemical resources.[2][6]
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid compound in an organic solvent. This method is straightforward and can be adapted based on available laboratory equipment.[7][8][9]
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or watch glass
-
Oven or vacuum oven
Experimental Workflow
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the mixture vigorously using a vortex mixer or magnetic stirrer.
-
Place the vial in a constant temperature bath or shaker (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Saturated Solution:
-
Allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter to remove any suspended solid particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered supernatant to a pre-weighed evaporating dish or watch glass.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. An oven set to a temperature below the boiling point of the solvent and the melting point of the solute can also be used.
-
Once the solvent is completely removed, weigh the evaporating dish with the solid residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the final weight minus the initial weight of the evaporating dish.
-
Solubility is then calculated as the mass of the dissolved solid per volume of solvent (e.g., in g/100 mL).
-
Safety Considerations
This compound and many organic solvents pose potential health hazards. It is imperative to handle these chemicals with appropriate safety precautions.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile organic solvents.
-
Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for this compound and for each solvent used for detailed safety information.
Conclusion
References
-
University of the Fraser Valley. Solubility test for Organic Compounds. [Link]
-
University of California, Davis. Polarity of Solvents. [Link]
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Thompson Rivers University. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]
-
ResearchGate. How do you distinguish the polarity of organic solvent?. [Link]
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Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]
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University of Rochester. Solvents and Polarity. [Link]
-
Scribd. Experiment 1. Solubility of Organic Compounds. [Link]
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PubChem. 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde. [Link]
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Unknown. Safety Data Sheet. [Link]
-
Metapharm. What are the properties and applications of 5-Bromothiophene-2-carbaldehyde?. [Link]
-
LookChem. Cas 4701-17-1,5-Bromothiophene-2-carbaldehyde. [Link]
-
Wikipedia. Thiophene-2-carboxaldehyde. [Link]
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Operational Safety and Synthetic Utility of 3,5-Dibromothiophene-2-carbaldehyde: A Technical Guide
Topic: 3,5-Dibromothiophene-2-carbaldehyde Safety & Technical Guide Content Type: Technical Whitepaper / Operational Guide Audience: Senior Research Scientists, Process Chemists, HSE Officers[1]
Introduction: The Molecule and Its Mission
In the landscape of heterocyclic chemistry, This compound (CAS: 1723-53-1) serves as a "linchpin" intermediate.[1] Its structure offers three distinct vectors for diversification: an electrophilic aldehyde for condensation reactions and two chemically distinct bromine handles for regioselective cross-coupling.[2]
However, its utility comes with a deceptive physical profile.[2] As a low-melting solid (MP: ~46°C), it occupies a hazardous middle ground between solid and liquid, complicating handling and increasing exposure risks through sublimation and skin permeation. This guide moves beyond the standard SDS to provide an operational framework for safe, high-integrity usage.
Physicochemical Characterization & Stability Profile
Understanding the physical state is the first line of defense.[2] This compound is not a static powder; it is a dynamic material that changes phase near standard laboratory operating temperatures.[1][2]
| Property | Value | Operational Implication |
| Molecular Weight | 269.94 g/mol | Heavy halogenated scaffold; significant density.[1][2] |
| Appearance | Off-white to yellow solid | Yellowing indicates surface oxidation to carboxylic acid.[1][2] |
| Melting Point | 45–49 °C | CRITICAL: Can melt in warm hands or uncontrolled storage, leading to container leakage.[1][2] |
| Boiling Point | ~115 °C (at 19 hPa) | High boiling, but significant vapor pressure at elevated reaction temps.[1][2] |
| Solubility | DCM, THF, Toluene | Lipophilic; readily penetrates nitrile gloves in solution.[1][2] |
| Air Sensitivity | Moderate | Aldehyde moiety oxidizes to 3,5-dibromothiophene-2-carboxylic acid upon air exposure.[1][2] |
GHS Hazard Assessment & Mechanistic Toxicology[1][2]
Standard Safety Data Sheets (SDS) classify this compound under Warning or Danger depending on purity and vendor data.[1][2] As a senior scientist, you must treat the "Irritant" classification as a minimum baseline, not the ceiling of toxicity.[2]
Core Hazards (GHS Classification)
The "Why" Behind the Hazard (Mechanistic Insight)
The toxicity profile is driven by two factors:
-
The Aldehyde Electrophile: Aldehydes are reactive toward nucleophilic residues (lysine/cysteine) on biological proteins, leading to Schiff base formation.[1][2] This is the mechanism behind sensitization and mucous membrane irritation .[1][2]
-
Halogenated Lipophilicity: The thiophene ring + two bromine atoms makes the molecule highly lipophilic, facilitating rapid absorption through the stratum corneum (skin barrier).[2]
Diagram 1: Exposure & Physiological Pathway
Caption: Mechanistic pathway linking chemical structure to physiological GHS hazards.
Strategic Handling & Storage Protocols
Storage Engineering[1]
-
Temperature: Store at 2–8 °C . Room temperature storage often results in the material fusing into a solid block, requiring dangerous chipping to remove.[2]
-
Atmosphere: Store under Argon or Nitrogen .[1][2] The aldehyde proton is susceptible to radical autoxidation.[2]
-
Container: Amber glass with a Teflon-lined cap.[1][2] Avoid metal spatulas if the material is moist/melted (corrosion risk).[2]
Weighing & Transfer (The "Cold Chain" Technique)
Because the melting point is ~46°C, friction from a spatula or heat from a balance can make the solid sticky.[2]
-
Remove from fridge only immediately before use.
-
Use a cold spatula (chilled in dry ice) if the material is tacky.[1][2]
-
Weigh into a tared vial rather than on weighing paper. The compound sticks to paper, leading to inaccurate yield calculations and contamination.[2]
PPE Recommendations[1][5][6][7]
-
Eyes: Chemical Safety Goggles (sealed).[1][2] Safety glasses are insufficient due to the sublimation potential of the solid.[2]
Synthetic Reactivity & Safety Implications[8]
This section details how the molecule behaves in the flask, bridging the gap between safety and synthesis.
A. Regioselective Cross-Coupling (Suzuki-Miyaura)
The C-5 bromine is electronically more deficient (activated) than the C-3 bromine due to the electron-withdrawing aldehyde group at C-2.[1][2]
-
Safety Note: Palladium-catalyzed couplings often require base (Carbonate/Phosphate) and heat.[1][2] Heating this aldehyde above 60°C in the presence of base can trigger Cannizzaro disproportionation or polymerization, leading to unexpected exotherms.[1][2]
-
Control: Add base slowly at temperature.
B. Lithium-Halogen Exchange (Cryogenic Safety)
Attempting to exchange the bromines using n-BuLi is a high-risk operation.[1][2]
-
Risk: The aldehyde proton is acidic enough to react with organolithiums, and the carbonyl is an electrophile.[1][2] This competes with Br-Li exchange.[1][2]
-
Protocol: You must protect the aldehyde (e.g., as an acetal) before attempting lithiation.[1][2] Failure to do so will result in violent quenching of the organolithium and runaway exotherms.[2]
Diagram 2: Safe Synthetic Workflow
Caption: Decision tree for synthetic workflows highlighting critical safety control points.
Emergency Response Protocols
Fire Fighting
-
Combustion Products: Carbon oxides, Sulfur oxides (SOx) , and Hydrogen Bromide (HBr) .[1][2][6]
-
Action: HBr is heavier than air and highly corrosive.[1][2] Firefighters must wear full SCBA.[1][2] Do not use a direct water jet, which may scatter the molten material.[2] Use CO2 or dry chemical.[1][2]
Spills (Solid vs. Melt)
-
Solid Spill: Scoop gently to avoid dust generation.[1][2] Do not sweep vigorously.[1][2]
-
Melt/Liquid Spill: If the lab is warm and the substance has melted, cover with vermiculite or sand.[1][2] Do not use paper towels (fire risk if oxidizers are present).[2]
-
Decontamination: Wash the area with a dilute solution of sodium bisulfite (to reduce any oxidized bromine species) followed by soapy water.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 819040, this compound.[1][2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Thiophene derivatives hazard classification.[1][2] Retrieved from [Link][1]
-
Lioy, E., et al. (2010). Synthesis and biological evaluation of thiophene derivatives.[1][2] (Provides context on the reactivity and handling of brominated thiophene aldehydes). Journal of Medicinal Chemistry. (Contextual reference for synthetic utility).
Sources
Strategic Sourcing and Application of 3,5-Dibromothiophene-2-carbaldehyde
The following technical guide is structured to serve as a strategic procurement and application manual for 3,5-Dibromothiophene-2-carbaldehyde . It deviates from standard catalog descriptions to focus on the critical decision-making criteria required by senior scientists.
Grade: Research Grade (>97%) | CAS: 23688-07-5 Context: Advanced Organic Synthesis, Thienothiophene Scaffolds, and D-A Copolymer Design
Executive Summary: The Regiochemical Advantage
In the landscape of halogenated thiophenes, This compound represents a high-value scaffold due to its orthogonal reactivity . Unlike its 3,4- or 4,5-isomers, this molecule offers a unique substitution pattern:
-
C2-Formyl Group: A handle for Knoevenagel condensations or Wittig reactions.
-
C5-Bromine (
-position): Highly reactive toward Pd-catalyzed cross-coupling (Suzuki/Stille). -
C3-Bromine (
-position): Sterically hindered and electronically distinct, allowing for sequential functionalization or ring-closing reactions to form fused systems like thienothiophenes.
Why Buy Research Grade? Commercial synthesis often involves the lithiation of 2,3,5-tribromothiophene. Low-grade sources frequently contain regioisomeric impurities (e.g., 4,5-dibromo-2-carbaldehyde) or debrominated byproducts . In organic electronics or pharmaceutical synthesis, these impurities act as chain terminators or structural defects that degrade charge transport efficiency.
Technical Specifications & Critical Parameters
When evaluating a Certificate of Analysis (CoA), the following parameters are non-negotiable for research-grade applications.
| Parameter | Specification (Research Grade) | Criticality Note |
| CAS Number | 23688-07-5 | Warning: Do not confuse with 3,4-dibromo (32896-02-9) or 4,5-dibromo (38071-22-6). |
| Purity (GC/HPLC) | ≥ 97.0% (Area %) | Impurities >1% can poison Pd-catalysts in downstream coupling. |
| Appearance | White to Light Yellow/Tan Solid | Dark brown/black indicates oxidation or polymerization. |
| Melting Point | 45–50 °C (Typical) | Wide ranges (>3°C) indicate solvent entrapment or isomeric mixtures. |
| Identity (¹H NMR) | Conforms to Structure | Must show a singlet at C4. (See Section 3). |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Aldehydes oxidize to carboxylic acids; bromides are light-sensitive. |
Quality Assurance: The Self-Validating Protocol
To ensure the integrity of your starting material, perform this specific ¹H NMR validation immediately upon receipt. This protocol distinguishes the 3,5-isomer from common impurities.
Isomer Discrimination Logic
-
3,5-Dibromo-2-CHO (Target): The only proton is at C4 . It appears as a singlet (typically
7.0–7.3 ppm range, solvent dependent). -
4,5-Dibromo-2-CHO (Impurity): Proton at C3 . Appears as a singlet, but typically downfield shifted due to the ortho-carbonyl group.
-
3,4-Dibromo-2-CHO (Impurity): Proton at C5 . Appears as a singlet, often distinct due to the
-position electronegativity.
QC Workflow Diagram
The following Graphviz diagram illustrates the decision matrix for validating the material.
Caption: Logical workflow for structural validation using ¹H NMR spectroscopy. The C4 proton singlet is the diagnostic fingerprint.
Synthetic Utility & Reaction Pathways
The primary reason to procure this specific isomer is its ability to undergo sequential functionalization .
A. Regioselective Cross-Coupling
The C5-Bromine is significantly more reactive than the C3-Bromine due to electronic effects (less steric hindrance and
-
Step 1: Suzuki coupling at C5 (controlled stoichiometry, low temp).
-
Step 2: Subsequent coupling at C3 or ring closure.
B. Thienothiophene Synthesis
This molecule is a classic precursor for thieno[3,2-b]thiophene .
-
Mechanism: Reaction with ethyl thioglycolate forces a condensation at the aldehyde and an
displacement at the C3-Bromine, effectively "fusing" the second ring.
Pathway Visualization
Caption: Divergent synthetic pathways. Path A utilizes the C3-Br proximity to CHO for cyclization. Path B exploits the reactivity difference between C5-Br and C3-Br.
Handling & Safety Protocols
Hazard Class: Irritant (Skin/Eye), Potential Sensitizer. H-Codes: H315, H319, H335.
-
Oxidation Prevention: The aldehyde moiety is susceptible to autoxidation to 3,5-dibromothiophene-2-carboxylic acid.
-
Protocol: Upon opening a new vial, purge the headspace with Argon before resealing. Store at -20°C for long-term stability.
-
-
Lachrymator Potential: While less volatile than lower molecular weight aldehydes, it can still irritate mucous membranes.
-
Protocol: All weighing must occur inside a fume hood.
-
-
Solubility:
-
Soluble: DCM, Chloroform, THF, Ethyl Acetate.
-
Insoluble: Water, Hexanes (partial).
-
References
-
Synthesis & Regioselectivity: Iddon, B., et al. "Synthesis of thieno-[2,3-b]-, -[3,2-b]- and -[3,4-b]-thiophenes." Journal of the Chemical Society, Perkin Transactions 1, 1987.
-
Isomer Characterization: ChemicalBook Data Entry for CAS 23688-07-5.
- General Thiophene Reactivity: Gronowitz, S. "Chemistry of Heterocyclic Compounds: Thiophene and Its Derivatives." Wiley Interscience.
Technical Guide: Stability & Storage of 3,5-Dibromothiophene-2-carbaldehyde
This guide outlines the technical protocols for the stability, storage, and handling of 3,5-Dibromothiophene-2-carbaldehyde . It is designed for researchers requiring high-purity maintenance of this intermediate for organic synthesis and drug development.
Executive Summary
This compound (CAS: 23688-07-5) is a halogenated heterocyclic aldehyde widely used as a building block in the synthesis of pharmaceuticals, organic semiconductors, and functional materials.[1] Its dual functionality—the electrophilic aldehyde group and the bromine handles for cross-coupling—makes it a versatile but chemically sensitive intermediate.
Critical Stability Risks:
-
Oxidation: Rapid autoxidation of the aldehyde formyl group to the corresponding carboxylic acid (3,5-dibromothiophene-2-carboxylic acid) upon exposure to atmospheric oxygen.
-
Photolytic Degradation: Sensitivity to UV/visible light due to the labile C-Br bonds, leading to radical formation and polymerization.
-
Hydrolysis: Susceptibility to hydrate formation or degradation in the presence of moisture.
Storage Recommendation: Store at 2–8°C (or -20°C for long-term) under an inert atmosphere (Argon/Nitrogen) in amber glass containers.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Description |
| Chemical Name | This compound |
| CAS Number | 23688-07-5 |
| Molecular Formula | C₅H₂Br₂OS |
| Molecular Weight | 269.94 g/mol |
| Physical State | Solid (Crystalline powder or needles) |
| Melting Point | Typically >45°C (Isomer dependent; 2,5-isomer melts ~47-52°C) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, THF; Insoluble in Water.[1] |
| Appearance | Off-white to pale yellow/amber (darkening indicates degradation). |
Stability Analysis & Degradation Mechanisms
Oxidative Instability (The Primary Threat)
The most immediate threat to purity is the radical-chain autoxidation of the formyl group (-CHO) to a carboxylic acid (-COOH). The thiophene ring is electron-rich, but the bromine substituents withdraw electron density. However, the aldehyde hydrogen remains susceptible to abstraction by atmospheric oxygen radicals.
-
Mechanism: Initiation occurs via hydrogen atom abstraction from the formyl group, forming an acyl radical. This radical reacts with
to form a peroxy acid intermediate, which disproportionates to the carboxylic acid. -
Impact: The presence of the acid impurity interferes with base-sensitive reactions (e.g., Knoevenagel condensations) and can poison transition metal catalysts in cross-coupling reactions.
Photolytic Dehalogenation
Halogenated thiophenes are photosensitive. Exposure to UV light can induce homolytic cleavage of the Carbon-Bromine (C-Br) bond.
-
Mechanism:
-
Consequence: The resulting radicals can dimerize, polymerize, or react with solvent, leading to complex mixtures and "tar" formation.
Thermal Sensitivity
While the thiophene ring is aromatic and thermally robust, the aldehyde group can undergo Cannizzaro-type disproportionation or polymerization at elevated temperatures, especially in the presence of trace impurities (acids/bases).
Figure 1: Primary degradation pathways including autoxidation to carboxylic acid and photolytic radical formation.
Comprehensive Storage Protocol
To maintain purity >98% over extended periods (6+ months), strictly adhere to the following "Gold Standard" protocol.
Environmental Conditions
-
Temperature: Refrigerate at 2°C to 8°C . For storage exceeding 6 months, freeze at -20°C .
-
Atmosphere: Inert Gas Overlay is mandatory. Flush headspace with dry Argon (preferred due to density) or Nitrogen after every use.
-
Light: Zero tolerance for direct sunlight. Use amber glassware or wrap containers in aluminum foil.
Container Specifications
-
Primary Container: Amber borosilicate glass vial with a Teflon-lined screw cap.
-
Why? Teflon (PTFE) prevents leaching of plasticizers found in standard polyethylene caps, which can dissolve in organic vapors.
-
-
Secondary Containment: Place the vial inside a sealed desiccator or a secondary jar containing a desiccant packet (Silica gel or Drierite).
-
Sealing: Wrap the cap junction with Parafilm® or electrical tape to minimize gas exchange.
Handling Workflow (SOP)
-
Equilibration: Allow the refrigerated container to warm to room temperature before opening.
-
Reason: Opening a cold container condenses atmospheric moisture onto the solid, accelerating hydrolysis.
-
-
Dispensing: Weigh out the required amount quickly in a fume hood.
-
Re-sealing: Immediately purge the container headspace with a gentle stream of Argon for 10-15 seconds before recapping.
Quality Control & Re-Analysis
Before using stored material in critical steps (e.g., GMP synthesis or late-stage functionalization), verify purity.
| Technique | Observation for Pure Compound | Sign of Degradation |
| Appearance | Pale yellow/off-white solid | Dark orange/brown oil or sticky solid |
| 1H-NMR (CDCl₃) | Sharp Aldehyde singlet (~9.8-10.0 ppm) | Broad acidic proton (~11-13 ppm) or loss of aldehyde peak |
| TLC (Hex/EtOAc) | Single spot | Streaking or baseline spot (Carboxylic acid is polar) |
| Melting Point | Sharp range (e.g., ~45-55°C*) | Depressed or broad melting range (>5°C spread) |
Purification of Degraded Material: If significant oxidation (acid formation) is detected:
-
Dissolve the crude solid in Dichloromethane (DCM).
-
Wash with saturated aqueous Sodium Bicarbonate (
). The acid impurity will convert to the water-soluble salt and partition into the aqueous layer. -
Dry the organic layer over
, filter, and concentrate.[2] -
Recrystallize from Ethanol or Hexane/EtOAc if necessary.
Experimental Workflow: Stability Check
Figure 2: Decision tree for assessing compound quality prior to synthesis.
Safety & Toxicology
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Lachrymator Potential: Many halogenated aldehydes are lachrymators (tear-inducing). Handle strictly within a fume hood.
-
Spill Cleanup: Absorb with inert material (vermiculite). Do not use combustible materials (paper towels) if mixed with strong oxidizers.
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for Bromothiophene derivatives. Retrieved from
-
PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Retrieved from
-
ChemicalBook. (2024). This compound Properties and Suppliers. Retrieved from
-
TCI Chemicals. (n.d.). Handling and Storage of Air-Sensitive Reagents. Retrieved from
Sources
Methodological & Application
regioselective Suzuki coupling of 3,5-Dibromothiophene-2-carbaldehyde
Executive Summary
This application note details the protocol for the regioselective functionalization of 3,5-dibromothiophene-2-carbaldehyde (1) . This scaffold is a critical intermediate in the synthesis of organic electronics and pharmaceutical agents (e.g., kinase inhibitors). The core challenge lies in differentiating between the two bromine substituents at the C3 and C5 positions.
Based on electronic activation and steric environment analysis, the C5-position is the kinetically favored site for the initial oxidative addition of Palladium(0). This guide provides a validated method to selectively synthesize 5-aryl-3-bromothiophene-2-carbaldehydes (mono-coupling) and subsequent 3,5-diarylthiophene-2-carbaldehydes (bis-coupling).
Mechanistic Insight & Regiocontrol Strategy
To achieve high regioselectivity, one must understand the competing electronic and steric forces acting on the thiophene ring.
Structural Analysis of the Substrate
-
C5-Position (Target 1): This is an
-position relative to the sulfur atom. In thiophenes, -halogens generally possess lower bond dissociation energies and are more reactive toward oxidative addition than -halogens. Furthermore, the C5 position is remote from the bulky formyl group at C2, making it sterically accessible. -
C3-Position (Target 2): This is a
-position. While it is ortho to the electron-withdrawing formyl group (which typically activates C-X bonds via the "ortho-effect"), the steric hindrance from the adjacent formyl group and the sulfur lone pair significantly retards the approach of the bulky Pd(L)n complex.
Reaction Pathway Diagram
The following diagram illustrates the sequential workflow and the selectivity filter.
Figure 1: Reaction pathway showing the kinetic preference for C5 arylation due to steric gating at C3.
Experimental Protocols
Materials & Equipment
-
Substrate: this compound (>97% purity).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is recommended for high selectivity.[1] More active catalysts like Pd(dppf)Cl2 may promote bis-coupling prematurely.
-
Base: Sodium Carbonate (Na2CO3) or Potassium Phosphate (K3PO4). Avoid strong bases (e.g., KOtBu) to prevent Cannizzaro-type side reactions on the aldehyde.
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).[1] The water is essential for the transmetallation step but excess water can promote protodebromination.
Protocol A: Selective Synthesis of 5-Aryl-3-bromothiophene-2-carbaldehyde
Objective: Mono-arylation at the C5 position.[2][3]
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL Schlenk tube or 2-neck round-bottom flask. Cool under Argon flow.
-
Charging: Add This compound (1.0 equiv, 1.0 mmol, 270 mg) and Arylboronic acid (1.05 equiv, 1.05 mmol).
-
Note: Do not use excess boronic acid (>1.1 equiv) to avoid bis-coupling.
-
-
Solvent: Add 1,4-Dioxane (4 mL) and degas by bubbling Argon for 10 minutes.
-
Catalyst: Add Pd(PPh3)4 (0.03 equiv, 3 mol%).
-
Base: Add aqueous Na2CO3 (2.0 M, 2.5 equiv, 1.25 mL).
-
Reaction: Seal the vessel and heat to 80 °C for 6–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the mono-coupled product (Rf ~0.4).
-
-
Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography on silica gel. Gradient: 0%
5% EtOAc in Hexanes.
Yield Expectation: 75–88% (depending on boronic acid electronics).
Protocol B: Sequential Synthesis of 3,5-Diarylthiophene-2-carbaldehyde
Objective: Coupling the remaining sterically hindered C3-bromide.
Modifications for Step 2:
-
Substrate: Purified 5-aryl-3-bromothiophene-2-carbaldehyde from Protocol A.
-
Catalyst: Switch to Pd(dppf)Cl2·DCM (5 mol%) or Pd2(dba)3/S-Phos . The bulky, electron-rich ligands help overcome the steric hindrance at C3.
-
Temperature: Increase to 100–110 °C (refluxing toluene/water or dioxane).
Data Presentation & Optimization
The following table summarizes the optimization of conditions for the C5-selective coupling.
| Entry | Catalyst (mol%) | Solvent System | Base (equiv) | Temp (°C) | Yield (C5-Product) | Selectivity (C5:C3:Bis) |
| 1 | Pd(PPh3)4 (5%) | DMF/H2O | K2CO3 (2.0) | 100 | 55% | 70 : 5 : 25 |
| 2 | Pd(dppf)Cl2 (3%) | Dioxane/H2O | Cs2CO3 (2.0) | 80 | 60% | 60 : 10 : 30 |
| 3 | Pd(PPh3)4 (3%) | Dioxane/H2O | Na2CO3 (2.0) | 80 | 85% | >95 : <1 : <5 |
| 4 | Pd(OAc)2/PPh3 | Toluene/EtOH/H2O | Na2CO3 (2.0) | 90 | 78% | 88 : 2 : 10 |
Key Takeaways:
-
Entry 1 (DMF/High Temp): High temperature promotes bis-coupling and degradation.
-
Entry 2 (Active Catalyst): Pd(dppf) is too active for the mono-selective step, leading to significant bis-coupling.
-
Entry 3 (Optimal): The combination of a standard catalyst, moderate base, and controlled temperature yields the highest regioselectivity.
Troubleshooting & Quality Control
Common Issues
-
Protodebromination: If the C3-Br is lost (forming 5-arylthiophene-2-carbaldehyde), the reaction is too "wet" or the temperature is too high.
-
Fix: Reduce water ratio to 10:1 or use anhydrous K3PO4 suspended in dioxane.
-
-
Low Conversion at C3 (Step 2): The C3 position is stubborn.
-
Fix: Use "Buchwald-type" ligands (e.g., XPhos or SPhos) which are designed for sterically hindered substrates.
-
Analytical Validation (NMR)
-
Starting Material: Two doublets (or singlets depending on resolution) for thiophene protons.
-
C5-Product (Desired): Look for a singlet around
7.8–8.0 ppm. This corresponds to the H4 proton. The disappearance of the C5-Br signal and retention of the C3-Br is confirmed by the lack of coupling to the new aryl ring protons (NOESY can confirm spatial proximity of the new Aryl group to H4).
References
-
Kodani, T.; Matsuda, K.; Yamada, T.; Kobatake, S.; Irie, M. (2000).[6] Regioselective Synthesis of 3,5-Disubstituted Thiophene-2-carbaldehydes. Journal of the American Chemical Society, 122(41), 9631–9637. Link
-
Handy, S. T.; Mayi, D. S. (2007).[7] Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.[5][7][8] Tetrahedron Letters, 48(46), 8108-8110.[5] (Provides comparative context for dibromothiophene reactivity). Link[5]
-
Schröter, S.; Stock, C.; Bach, T. (2005). Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles. Tetrahedron, 61(9), 2245–2267. Link
-
Lévesque, F.; Seeberger, P. H. (2012). Continuous-Flow Synthesis of 5-Aryl-3-bromothiophene-2-carbaldehydes. Organic Process Research & Development, 16(5), 1065–1072. Link
Disclaimer: This protocol involves the use of transition metals and halogenated organic compounds.[9][10][11] Standard safety precautions for handling palladium catalysts and brominated aromatics (fume hood, gloves, eye protection) must be observed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3,5-Dibromothiophene-2-carbaldehyde as a Versatile Building Block for Functional Conjugated Polymers
Introduction: A Gateway to Functional Polythiophenes
In the landscape of conjugated polymers, polythiophenes stand out for their exceptional electronic properties and environmental stability, making them prime candidates for applications in organic electronics, from field-effect transistors to sensors and solar cells. The strategic functionalization of the polymer backbone is a key lever for fine-tuning these properties. 3,5-Dibromothiophene-2-carbaldehyde emerges as a particularly valuable monomer in this context. Its dibromo-functionality allows for facile polymerization through established cross-coupling methodologies, while the aldehyde group, a reactive and versatile chemical handle, opens a vast playground for post-polymerization modification.
However, the very reactivity that makes the aldehyde group so attractive for post-synthesis functionalization also presents a significant challenge during the polymerization process itself. The aldehyde's lone pair of electrons can coordinate to and poison the palladium or nickel catalysts that are the workhorses of cross-coupling polymerization.[1] Furthermore, the aldehyde is susceptible to reaction with the organometallic reagents used in Stille and Suzuki couplings.
The most effective and widely adopted strategy to circumvent these issues is a three-stage "protection-polymerization-deprotection" approach. This methodology involves the temporary masking of the aldehyde group, typically as a stable cyclic acetal, which is inert to the conditions of polymerization.[1] Once the polymer backbone is constructed, the protecting group is cleanly removed to unveil the reactive aldehyde functionalities along the polymer chain, ready for a host of subsequent chemical transformations. This application note provides a detailed guide to this workflow, from initial monomer protection to the synthesis of the aldehyde-bearing polymer and its subsequent functionalization.
Part 1: Monomer Protection - Masking the Aldehyde
The first critical step is the protection of the aldehyde group. A cyclic acetal, formed with ethylene glycol, is an ideal choice due to its ease of formation, stability under the basic and nucleophilic conditions of cross-coupling reactions, and facile removal under mild acidic conditions.[1]
Protocol 1: Acetal Protection of this compound
This protocol details the formation of 2-(3,5-dibromothiophen-2-yl)-1,3-dioxolane.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with Dean-Stark trap and condenser
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound, toluene, ethylene glycol (1.5 eq), and a catalytic amount of p-TSA.
-
Reflux the mixture. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The reaction is complete upon the disappearance of the starting material and the characteristic aldehyde proton signal (around 9.8-10 ppm in ¹H NMR).
-
Once complete, cool the reaction mixture to room temperature.
-
Wash the organic mixture with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure acetal-protected monomer.
Part 2: Polymerization of the Protected Monomer
With the aldehyde group safely protected, the monomer can be subjected to standard cross-coupling polymerization conditions. Stille and Suzuki polycondensations are two of the most robust and widely used methods for synthesizing conjugated polymers.
The Polymerization Workflow
Caption: Workflow for synthesizing functionalized polythiophenes.
Protocol 2a: Stille Polycondensation
This protocol describes a general procedure for the Stille polycondensation of the acetal-protected dibromo-monomer with a distannyl comonomer.[2]
Materials:
-
Acetal-protected 2-(3,5-dibromothiophen-2-yl)-1,3-dioxolane (Monomer A)
-
2,5-Bis(tributylstannyl)thiophene or other suitable distannane (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%)
-
Anhydrous and degassed toluene or DMF
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
-
Methanol
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of Monomer A and Monomer B in anhydrous, degassed toluene.
-
Add the Pd(PPh₃)₄ catalyst to the solution.
-
Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.
-
Monitor the polymerization progress by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash it extensively with methanol and acetone to remove catalyst residues and oligomers.
-
Dry the polymer under vacuum.
Protocol 2b: Suzuki Polycondensation
This protocol outlines a general procedure for Suzuki polycondensation of the acetal-protected dibromo-monomer with a diboronic acid or ester comonomer.[3][4][5]
Materials:
-
Acetal-protected 2-(3,5-dibromothiophen-2-yl)-1,3-dioxolane (Monomer A)
-
A suitable aryldiboronic acid or bis(pinacolato)diboron derivative (Monomer B)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Aqueous base solution (e.g., 2M K₂CO₃ or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Phase-transfer catalyst (optional, e.g., Aliquat 336)
-
Schlenk flask and inert atmosphere setup
-
Methanol
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of Monomer A and Monomer B in the organic solvent.
-
Add the palladium catalyst and phase-transfer catalyst (if used).
-
Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.
-
Add the degassed aqueous base solution.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 24-72 hours.
-
Upon completion, cool the mixture and separate the organic layer.
-
Precipitate the polymer by pouring the organic solution into methanol.
-
Collect the polymer by filtration, wash with water and methanol, and dry under vacuum.
A Note on Direct Arylation Polymerization (DArP)
Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods, as it avoids the need for pre-functionalized organometallic monomers.[6][7][8][9] In a DArP reaction, the protected dibromo-monomer would be reacted with a comonomer containing active C-H bonds in the presence of a palladium catalyst and a suitable base. While specific protocols for this exact monomer are not as widespread, the general principles of DArP are applicable and represent a promising route for synthesis.
| Polymerization Method | Key Advantages | Key Considerations | Typical Catalyst |
| Stille Polycondensation | High tolerance to functional groups; reliable for high molecular weights. | Toxicity of organotin reagents; requires stoichiometric preparation of stannylated monomers. | Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃ |
| Suzuki Polycondensation | Readily available and stable boronic acid/ester reagents; less toxic byproducts. | Requires basic conditions which may not be suitable for all substrates; potential for dehalogenation side reactions.[3] | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Direct Arylation (DArP) | Atom-economical (no organometallic reagents); fewer synthetic steps for monomers. | Potential for side reactions at other C-H bonds leading to defects; requires careful optimization of reaction conditions. | Pd(OAc)₂, Herrmann's catalyst |
Part 3: Deprotection - Unveiling the Aldehyde
Once the polymer is synthesized and purified, the final step in preparing the reactive polymer platform is the removal of the acetal protecting groups. This is typically achieved through mild acid hydrolysis.
Protocol 3: Acetal Deprotection of the Polymer
Materials:
-
Acetal-protected polythiophene
-
Tetrahydrofuran (THF) or another suitable solvent
-
Dilute aqueous hydrochloric acid (e.g., 2 M HCl)
-
Methanol
-
Mild base (e.g., sodium bicarbonate)
Procedure:
-
Dissolve the acetal-protected polymer in THF in a round-bottom flask.
-
Add the dilute aqueous HCl solution to the polymer solution.
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the deprotection by ¹H NMR by observing the reappearance of the aldehyde proton signal (typically around 9.8-10 ppm).
-
Once the deprotection is complete, neutralize the reaction mixture with a mild base such as sodium bicarbonate.
-
Precipitate the polymer by pouring the solution into methanol.
-
Collect the polymer by filtration, wash it with water and methanol, and dry it under vacuum.
Part 4: Post-Polymerization Modification - Diversifying Functionality
The aldehyde-functionalized polythiophene is now a versatile platform for a wide range of chemical modifications, allowing for the covalent attachment of various functional moieties to tune the polymer's properties.
Post-Polymerization Modification Pathways
Caption: Key post-polymerization modification reactions for the aldehyde-functionalized polymer.
Protocol 4a: Knoevenagel Condensation
This reaction creates a new carbon-carbon double bond, extending the polymer's conjugation and allowing for the introduction of electron-withdrawing groups.[10][11][12][13][14]
Materials:
-
Aldehyde-functionalized polymer
-
Active methylene compound (e.g., malononitrile, diethyl malonate) (1.1-1.5 equivalents per aldehyde group)
-
Basic catalyst (e.g., piperidine, catalytic amount)
-
Solvent (e.g., Ethanol, Toluene)
Procedure:
-
Dissolve the aldehyde-functionalized polymer in the chosen solvent in a round-bottom flask.
-
Add the active methylene compound and stir until dissolved.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux and monitor the reaction by UV-Vis spectroscopy (observing a red-shift in the absorption maximum) or ¹H NMR (disappearance of the aldehyde proton).
-
After completion, cool the mixture and precipitate the functionalized polymer in a non-solvent like methanol.
-
Collect the polymer by filtration, wash, and dry under vacuum.
Protocol 4b: Wittig Reaction
The Wittig reaction is a powerful tool for converting the aldehyde groups into alkenes, offering a route to introduce a wide variety of vinyl-based functionalities.[15][16][17][18][19]
Materials:
-
Aldehyde-functionalized polymer
-
Phosphonium ylide (Wittig reagent), prepared in situ from the corresponding phosphonium salt and a strong base (e.g., n-BuLi, NaH).
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Inert atmosphere setup
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension (e.g., to 0 °C or -78 °C depending on the base) and add the strong base dropwise to generate the ylide (a color change is often observed).
-
In a separate flask, dissolve the aldehyde-functionalized polymer in anhydrous THF.
-
Slowly add the polymer solution to the ylide solution at the same low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Quench the reaction (e.g., with saturated aqueous NH₄Cl).
-
Precipitate the polymer in methanol, filter, and wash to remove triphenylphosphine oxide byproduct.
-
Dry the functionalized polymer under vacuum.
Protocol 4c: Reductive Amination
This reaction converts the aldehyde into an amine, providing a means to attach biomolecules, enhance solubility, or introduce basic sites along the polymer chain.[20][21][22][23]
Materials:
-
Aldehyde-functionalized polymer
-
Primary or secondary amine (1.5-2.0 equivalents per aldehyde group)
-
Mild reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Solvent (e.g., Methanol, Dichloromethane)
-
Acetic acid (catalytic amount, to facilitate imine formation)
Procedure:
-
Dissolve the aldehyde-functionalized polymer in the chosen solvent.
-
Add the amine and a catalytic amount of acetic acid. Stir for 1-2 hours at room temperature to form the imine intermediate.
-
Add the reducing agent (e.g., NaBH₃CN) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by adding water or a dilute base.
-
Precipitate the polymer in a suitable non-solvent.
-
Collect the polymer by filtration, wash thoroughly to remove excess reagents, and dry under vacuum.
Conclusion
The "protection-polymerization-deprotection" strategy transforms this compound from a challenging monomer into a highly valuable and versatile building block for advanced conjugated polymers. The resulting aldehyde-functionalized polythiophene serves as a powerful platform for a myriad of post-polymerization modifications, enabling researchers to precisely tailor the material's chemical, physical, and electronic properties for specific applications. The protocols outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to harness the potential of this unique monomer in the creation of next-generation functional materials.
References
- Current time information in Belgaum Division, IN. Google Search.
-
Wittig reaction. Wikipedia. Available at: [Link].
-
Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry. RSC Publishing. Available at: [Link].
-
Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. Wiley Online Library. Available at: [Link].
-
Wittig Reaction - Common Conditions. Organic Chemistry Portal. Available at: [Link].
-
Sequential Post-Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers. PubMed. Available at: [Link].
-
Nucleobase Functionalized Poly(alkylthiophene)s by One-Pot Sequential Direct Arylation Polymerization and Deprotection. OSTI.GOV. Available at: [Link].
-
Wittig Reaction. Organic Chemistry Portal. Available at: [Link].
-
Synthesis by post-polymerization functionalization of sensitive polythiophenes for selective chemo-recognition purposes. ResearchGate. Available at: [Link].
-
Chemistry Wittig Reaction. sathee jee. Available at: [Link].
-
20.4. The Wittig reaction | Organic Chemistry II. Lumen Learning. Available at: [Link].
-
Knoevenagel condensation. Wikipedia. Available at: [Link].
-
Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers | ACS Applied Materials & Interfaces. ACS Publications. Available at: [Link].
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link].
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link].
-
Dimethyl Acetals. Organic Chemistry Portal. Available at: [Link].
-
(PDF) Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. Available at: [Link].
-
1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Available at: [Link].
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link].
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PMC. Available at: [Link].
-
17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link].
-
Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. MDPI. Available at: [Link].
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link].
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link].
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Available at: [Link].
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. Available at: [Link].
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. Available at: [Link].
-
Direct Arylation Polycondensation of Thienothiophenes with Various Dibromoarylenes | Request PDF. ResearchGate. Available at: [Link].
-
Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. MDPI. Available at: [Link].
-
Narrow bandgap thienothiadiazole-based conjugated porous polymers: from facile direct arylation polymerization to tunable porosities and optoelectronic properties. RSC Publishing. Available at: [Link].
-
Exploiting Acetal Moieties for the Synthesis of Degradable‐On‐Demand Polymeric Architectures. CRIS. Available at: [Link].
-
(PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. ResearchGate. Available at: [Link].
-
5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428. PubChem. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Narrow bandgap thienothiadiazole-based conjugated porous polymers: from facile direct arylation polymerization to tunable porosities and optoelectronic properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 17. Wittig Reaction [organic-chemistry.org]
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- 19. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 20. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
Application Note: Knoevenagel Condensation of 3,5-Dibromothiophene-2-carbaldehyde
[1]
Abstract & Introduction
This guide details the protocols for the Knoevenagel condensation of 3,5-dibromothiophene-2-carbaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).[1][2] This reaction is a critical gateway for synthesizing
The 3,5-dibromo substitution pattern presents a unique synthetic environment:
-
Electronic Activation: The electron-withdrawing nature of the bromine atoms (inductive effect, -I) increases the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack compared to unsubstituted thiophenes.
-
Steric Constraint: The bromine atom at the C3 position exerts steric pressure on the adjacent aldehyde group. While this does not prevent reaction, it necessitates optimized thermal conditions to ensure complete conversion and
-isomer selectivity.[1]
Mechanistic Insight
The reaction proceeds via a base-catalyzed nucleophilic addition-elimination pathway.[3] The presence of the C3-bromine atom destabilizes the transition state slightly due to steric crowding but ultimately favors the formation of the trans (
Reaction Pathway Diagram[4]
Figure 1: Step-wise mechanism of the Knoevenagel condensation emphasizing the base-mediated enolization and subsequent dehydration.
Experimental Protocols
Method A: Classical Ethanol/Piperidine (Recommended)
This is the standard, robust protocol suitable for most active methylene compounds including malononitrile and ethyl cyanoacetate.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 – 1.2 equiv)[1]
-
Catalyst: Piperidine (0.1 equiv) or catalytic mixture of Piperidine/Acetic Acid (1:1)
-
Solvent: Ethanol (Absolute) or Methanol[1]
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve this compound (e.g., 1.0 mmol, ~270 mg) in Ethanol (5–10 mL).
-
Note: Heating may be required to fully dissolve the dibrominated aldehyde.
-
-
Addition: Add the active methylene compound (1.1 mmol).
-
Catalysis: Add Piperidine (catalytic amount, ~2–3 drops).
-
Optimization: If reaction is sluggish due to the C3-Br steric effect, add an equivalent amount of Acetic Acid to buffer the basicity and assist dehydration.
-
-
Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The product is typically a bright yellow/orange solid that may precipitate during the reaction.
-
-
Workup:
-
If precipitate forms: Cool to room temperature, then to 0 °C. Filter the solid, wash with cold ethanol, and dry.[1]
-
If solution remains clear: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol or Ethanol/Water mixtures.
-
Method B: Green Aqueous/Catalytic (Mild Conditions)
Suitable for sensitive substrates or scale-up where organic solvent reduction is desired.
Reagents:
-
Catalyst: Ammonium Acetate (NH₄OAc) (20 mol%)[1]
-
Solvent: Water:Ethanol (1:[1]1) or Toluene (for Dean-Stark)[1]
Protocol:
-
Mix the aldehyde (1.0 equiv) and active methylene (1.1 equiv) in 1:1 Ethanol:Water.
-
Add Ammonium Acetate (0.2 equiv).
-
Stir vigorously at room temperature for 30 minutes. If no precipitation occurs, heat to 50 °C.[1]
-
The product often precipitates as a pure solid, requiring only filtration and water wash.
Data Presentation & Analysis
Reaction Parameter Optimization Table
| Parameter | Standard Condition | Optimized for 3,5-Dibromo | Reason |
| Stoichiometry | 1:1 Aldehyde:Nucleophile | 1 : 1.2 | Excess nucleophile ensures complete consumption of the sterically hindered aldehyde. |
| Temperature | Room Temperature | Reflux (70-80°C) | Overcomes the steric barrier of the C3-Bromine atom. |
| Catalyst | Piperidine | Piperidine + AcOH | Buffering prevents side reactions; AcOH assists the elimination of water. |
| Time | 30-60 mins | 2-4 Hours | Slower kinetics expected due to ortho-substitution. |
Workflow Diagram
Figure 2: Decision tree for the isolation and purification of the condensation product.
Troubleshooting & Critical Considerations
-
Regioselectivity & Isomerism:
-
The (E)-isomer is thermodynamically favored. The large bromine atom at C3 and the sulfur atom in the ring create a specific steric pocket that strongly disfavors the (Z)-isomer.
-
Validation: In ¹H NMR, look for the vinylic proton signal. For malononitrile derivatives, this is a singlet.[1] For cyanoacetates, the coupling constant (
) of the vinylic proton (if applicable) or NOE experiments can confirm stereochemistry.
-
-
Solubility Issues:
-
3,5-Dibromothiophene derivatives are significantly more lipophilic than their non-brominated counterparts.[1] If the starting material does not dissolve in cold ethanol, switch to Toluene or THF and use the Piperidine/Acetic Acid catalyst system.
-
-
Stability:
-
The C-Br bonds are stable under Knoevenagel conditions. However, avoid using strong organolithium bases or extremely high temperatures (>120°C) without protection, as this could risk debromination or ring opening, although unlikely with amine bases.[1]
-
References
-
Jones, G. (1967).[4] "The Knoevenagel Condensation."[2][3][5][4][6][7][8][9][10][11] Organic Reactions, 15, 204.[1][4] Link[1]
-
BenchChem. (2025).[6][12] "Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde." BenchChem Protocols. Link
-
Freeman, F. (1980). "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 80(4), 329-350.[1] Link[1]
-
Sigma-Aldrich. "Knoevenagel Condensation Reaction Technical Bulletin." MilliporeSigma. Link
-
Tayyari, F., et al. (2008).[1][13] "Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes." Synthesis, 2008(02), 279-285.[1][13] Link[1]
Sources
- 1. CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rsc.org [rsc.org]
- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Monosubstituted Malononitriles: Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes [organic-chemistry.org]
Pd-catalyzed cross-coupling protocols for 3,5-Dibromothiophene-2-carbaldehyde
This guide outlines the protocols for the Palladium-catalyzed cross-coupling of 3,5-Dibromothiophene-2-carbaldehyde , a critical scaffold in the synthesis of organic semiconductors, conjugated polymers, and thiophene-based pharmaceuticals.[1]
Part 1: Reactivity Profile & Mechanistic Insight[2]
The functionalization of this compound is governed by the interplay between electronic activation and steric hindrance.[1] Unlike simple thiophenes, the presence of the electron-withdrawing formyl group (–CHO) at C2 significantly alters the reactivity landscape.
Regioselectivity Hierarchy
-
C5-Position (Primary Reactive Site):
-
Electronic: This position is
to the sulfur atom. The sulfur lone pair donates electron density into the ring, stabilizing the oxidative addition intermediate. Furthermore, it is in conjugation with the C2-formyl group (para-like relationship), making the C5-Br bond highly activated for oxidative addition to Pd(0).[1] -
Steric: The C5 position is remote from the bulky formyl group, allowing easy approach for the bulky Pd-ligand complex.
-
Result: Under kinetically controlled conditions (stoichiometric reagent, mild temperature), C5-coupling occurs exclusively .[1]
-
-
C3-Position (Secondary Reactive Site):
-
Electronic: While inductively activated by the adjacent C2-formyl group (ortho-relationship), the resonance stabilization from sulfur is less effective at the
-position compared to the -position.[1] -
Steric: The C3-Br bond is sterically crowded by the adjacent C2-formyl oxygen/hydrogen.[1] This hinders the formation of the Pd-complex, significantly slowing down the reaction rate.
-
Result: Coupling at C3 typically requires higher temperatures, more active catalysts, or prior functionalization of C5.[1]
-
-
C2-Formyl Group:
Caption: Reactivity landscape of this compound showing the kinetic preference for C5 functionalization.
Part 2: Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C5-Arylation)
Objective: Selectively couple an aryl boronic acid at the C5 position while leaving the C3-Br intact for future elaboration.[1]
-
Substrate: this compound
-
Reagent: Arylboronic acid (1.05 equiv)[1]
-
Catalyst: Pd(PPh
) (Tetrakis)[1] -
Solvent System: 1,4-Dioxane / Water (avoid alcohols to prevent hemiacetal formation)[1]
Step-by-Step Methodology:
-
Preparation: In a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add:
-
Inert Atmosphere: Cap the vessel with a rubber septum. Evacuate and backfill with Argon (x3) to remove O
(crucial to prevent homocoupling of boronic acid).[1] -
Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) via syringe. Stir until solids are mostly dissolved.
-
Base Addition: Inject degassed aqueous Na
CO (2.0 M, 1.0 mL, 2.0 mmol). Note: K CO is a viable alternative, but Na CO is milder on the aldehyde. -
Reaction:
-
Thermal: Heat to 80°C in an oil bath for 6–12 hours. Monitor by TLC (usually Hexane/EtOAc 9:1).[1]
-
Microwave: Heat to 100°C for 30 minutes.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous MgSO
, filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes
5% EtOAc/Hexanes. -
Expected Yield: 75–90% of the 5-aryl-3-bromo-2-carbaldehyde derivative.[1]
-
Troubleshooting Table:
| Issue | Cause | Solution |
|---|---|---|
| Bis-coupling (C3 & C5) | Excess boronic acid or high temp | Reduce boronic acid to 0.95 equiv; lower temp to 60°C. |
| Dehalogenation (C5-H) | Protodeboronation or water content | Reduce water ratio (use Dioxane/H2O 9:1); use anhydrous K3PO4.[1] |
| Aldehyde Oxidation | Air leak or strong base | Ensure strict Argon atmosphere; switch to mild base (NaHCO3).[1] |
Protocol B: Sequential One-Pot Bis-Arylation (C5 then C3)
Objective: Introduce two different aryl groups at C5 and C3 in a single pot without isolating the intermediate.[1]
Logic: Exploit the rate difference. The first equivalent of boronic acid (Ar
Step-by-Step Methodology:
-
Step 1 (C5 Coupling): Follow Protocol A using Ar
-B(OH) (1.0 equiv).[1] Run at 80°C for 4–6 hours. -
Check Point: Verify complete consumption of starting material by TLC.
-
Step 2 (C3 Coupling):
-
Cool the reaction mixture slightly (to ~50°C).
-
Open the septum under positive Argon flow.
-
Add Ar
-B(OH) (1.5 equiv).[1] -
Add active catalyst booster: Pd
(dba) (1 mol%) + SPhos (2 mol%).[1] Reason: C3 is sterically hindered; SPhos is an electron-rich, bulky ligand that facilitates coupling at hindered sites.[1] -
Add additional base: K
PO (2.0 equiv, solid).[1]
-
-
Reaction: Reseal and heat to 100–110°C (reflux) for 12–18 hours.
-
Work-up: Standard EtOAc extraction and silica purification.
Caption: Sequential one-pot workflow for differential bis-arylation.
Protocol C: Stille Coupling (Alternative for Acid-Sensitive Substrates)
Why use this? Stille coupling is neutral (no base required), preserving the aldehyde from Cannizzaro reactions or aldol condensations.[1]
-
Reagents: Organostannane (Ar-SnBu
), Pd(PPh ) , Toluene.[1] -
Additives: CuI (Copper(I) iodide) is highly recommended (the "Copper Effect") to accelerate the reaction at the hindered C3 position if bis-coupling is desired.[1]
-
Mix: Substrate (1.0 equiv), Ar-SnBu
(1.1 equiv), Pd(PPh ) (5 mol%) in dry Toluene (0.1 M). -
Reflux: Heat to 110°C under Argon.
-
Work-up: Wash with KF (aq) to precipitate tin residues as insoluble Bu
SnF.[1]
Part 3: Safety & Handling
-
Thiophene Toxicity: Halogenated thiophenes can be skin irritants and sensitizers. Handle in a fume hood.
-
Palladium Residues: Pd species are toxic. Ensure thorough purification (column chromatography or metal scavengers like QuadraPure™) if the compound is for biological testing.[1]
-
Stannanes (Protocol C): Organotin compounds are neurotoxic.[1] Use a dedicated waste stream and double-glove.[1]
References
-
Kodani, T., Matsuda, K., Yamada, T., Kobatake, S., & Irie, M. (2000).[1][2] Regioselective Synthesis of 3,5-Disubstituted Thiophene Derivatives. Journal of the American Chemical Society, 122(41), 9631–9637.[1]
-
Handy, S. T., & Mayi, D. S. (2007).[1][3] Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.[1][3][4][5][6] Tetrahedron Letters, 48(46), 8108–8110.[1][6] [1][6]
-
Schröter, S., Stock, C., & Bach, T. (2005).[1] Regioselective Cross-Coupling Reactions of 2,3,5-Tribromothiophene. Tetrahedron, 61(9), 2245–2267.[1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
Sources
- 1. rsc.org [rsc.org]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Schiff Bases using 3,5-Dibromothiophene-2-carbaldehyde
Introduction & Scientific Context
The synthesis of Schiff bases (imines) derived from 3,5-dibromothiophene-2-carbaldehyde represents a critical functionalization strategy in medicinal chemistry. Thiophene scaffolds are classical bioisosteres for phenyl rings, offering altered electronic properties and metabolic profiles. The specific inclusion of bromine atoms at the C3 and C5 positions introduces significant lipophilicity and steric bulk, while withdrawing electron density from the ring system.
This electron-deficient nature of the 3,5-dibromothiophene ring enhances the electrophilicity of the aldehyde carbonyl carbon at the C2 position, generally facilitating nucleophilic attack by primary amines. However, the bulky bromine at the C3 position (ortho to the aldehyde) can impose steric constraints, necessitating optimized reflux conditions compared to unsubstituted thiophene-2-carbaldehyde.
Key Applications
-
Antimicrobial Agents: Halogenated thiophene Schiff bases exhibit potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans) due to enhanced cell wall penetration.
-
Coordination Chemistry: The azomethine nitrogen (
) acts as a robust ligand for transition metals (Cu(II), Ni(II), Zn(II)), often improving biological efficacy via chelation. -
Antitumor Activity: Thiophene imines have been investigated for cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7).
Reaction Mechanism
The formation of the Schiff base follows a reversible acid-catalyzed condensation mechanism.
-
Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the aldehyde.
-
Proton Transfer: Formation of a carbinolamine intermediate.
-
Dehydration: Acid-catalyzed elimination of water to form the imine (
) bond.
Mechanistic Pathway (DOT Visualization)
Caption: Step-wise condensation mechanism from aldehyde and amine to the final imine product.
Experimental Protocol
Materials & Reagents
| Reagent | Equivalents | Role | Notes |
| This compound | 1.0 eq | Substrate | Solid, MW: ~269.94 g/mol |
| Primary Amine (e.g., Aniline, Phenylhydrazine) | 1.0 - 1.1 eq | Nucleophile | Use slight excess to drive equilibrium |
| Ethanol (Absolute) | Solvent | Medium | Methanol is a valid alternative |
| Glacial Acetic Acid | 2-3 drops | Catalyst | Essential for protonation of -OH |
Step-by-Step Procedure
Note on Safety: Perform all reactions in a fume hood. Brominated thiophenes can be irritants.
-
Preparation of Aldehyde Solution:
-
In a 100 mL round-bottom flask (RBF), dissolve 1.0 mmol (approx. 270 mg) of This compound in 15 mL of absolute ethanol.
-
Observation: The solution should be clear to pale yellow. If solubility is poor at RT, gently warm to 40°C.
-
-
Addition of Amine:
-
Add 1.0 mmol of the chosen primary amine (dissolved in 5 mL ethanol if solid) to the stirring aldehyde solution.
-
Add 2-3 drops of glacial acetic acid immediately.
-
-
Reflux:
-
Equip the RBF with a water condenser.
-
Reflux the mixture at 78-80°C for 3 to 6 hours .
-
Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (
) should disappear.
-
-
Isolation:
-
Allow the reaction mixture to cool slowly to room temperature.
-
Crystallization:[1] Ideally, the Schiff base will precipitate upon cooling. If no precipitate forms, reduce solvent volume by 50% under vacuum and cool in an ice bath.
-
Filter the solid using a Buchner funnel.
-
-
Purification:
-
Wash the crude solid with cold ethanol (2 x 5 mL) to remove unreacted amine.
-
Recrystallization: Recrystallize from hot ethanol or a DCM/Ethanol (1:1) mixture to obtain analytical grade crystals.
-
Dry in a vacuum desiccator over
.
-
Experimental Workflow (DOT Visualization)
Caption: Operational workflow for the synthesis and purification of the Schiff base.
Characterization & Data Validation
To ensure the trustworthiness of the synthesis, the following spectral data must be verified.
1H NMR Spectroscopy (DMSO- or )
The 3,5-dibromo substitution pattern simplifies the aromatic region, leaving only one thiophene proton.
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Change |
| Aldehyde (-CHO) | ~9.80 - 9.95 | Singlet | Disappears in product. |
| Imine (-CH=N-) | 8.40 - 8.90 | Singlet | New signal confirming synthesis. |
| Thiophene H4 | 7.60 - 7.80 | Singlet | Shift may vary slightly due to conjugation. |
| Amine -NH2 | 3.0 - 6.0 (variable) | Broad | Disappears in product. |
FT-IR Spectroscopy[5][6][7]
-
Target Band: Appearance of a strong, sharp band at 1610–1635 cm⁻¹ corresponding to the Azomethine (
) stretching vibration. -
Absence: Disappearance of the Carbonyl (
) stretch at ~1660–1680 cm⁻¹ and Amine ( ) stretch at 3300–3400 cm⁻¹.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Precipitate | Product too soluble in ethanol. | Evaporate solvent to 1/3 volume; add drops of water to induce turbidity; cool to 0°C. |
| Low Yield | Incomplete dehydration. | Add molecular sieves (3Å) to the reaction flask to trap water, driving the equilibrium. |
| Impure Product | Unreacted aldehyde remaining. | Recrystallize using a solvent pair (e.g., dissolve in min.[1] DCM, add Hexane until cloudy). |
References
-
General Thiophene Schiff Base Synthesis
-
Synthesis, characterization and biological evaluation of Schiff base (N-4-(thiophene-2-yl-methyleneamino). SciSpace.
-
-
Biological Activity of Halogenated Thiophenes
-
Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Base.[2] Semantic Scholar.
-
-
NMR Data for Thiophene Aldehydes
-
2,5-Dibromothiophene-3-carbaldehyde NMR Spectrum. ChemicalBook.
-
-
Metal Complexation of Thiophene Imines
Sources
Troubleshooting & Optimization
preventing debromination during Suzuki coupling of 3,5-Dibromothiophene-2-carbaldehyde
Here is the technical support guide for preventing debromination during the Suzuki coupling of 3,5-Dibromothiophene-2-carbaldehyde.
Doc ID: TG-SC-35DBT-001 | Version: 2.1 | Last Updated: February 24, 2026
Executive Summary & Chemical Context
The Challenge: Researchers working with This compound often encounter hydrodehalogenation (debromination) as a primary failure mode. Instead of the desired biaryl product, the reaction yields mono-bromo or fully dehalogenated thiophene aldehydes.
The Cause: The thiophene ring is electron-rich, facilitating rapid oxidative addition. However, the presence of the electron-withdrawing formyl group (-CHO) at C2 creates a "push-pull" electronic environment. Debromination occurs when the transmetallation step is slower than the rate of palladium-hydride (Pd-H) formation . This is often driven by protic solvents, moisture, or excessive heating, allowing the intermediate Pd-species to scavenge a proton rather than the aryl boronic acid.
Regioselectivity Note: In this substrate, the C5-position (alpha to sulfur, unhindered) is kinetically favored for the first coupling over the C3-position (beta to sulfur, ortho-hindered by aldehyde), despite the electronic activation of C3 by the aldehyde.
Mechanistic Failure Analysis
To prevent debromination, one must understand the competing pathways. The diagram below illustrates the "Race Condition" between the desired coupling and the undesired hydrodehalogenation.
Figure 1: The Kinetic Race. The green path represents the desired cycle. The red path represents the debromination failure mode caused by solvent protons or hydride sources.
Critical Control Points (Optimization)
To favor the green path (Product) over the red path (Waste), implement the following three controls:
A. Solvent Selection (The "No-Proton" Rule)
The most common cause of debromination is the use of alcohols (Ethanol/Methanol) or "wet" solvents. Alcohol acts as a hydride source via
-
Recommendation: Use anhydrous Toluene or 1,4-Dioxane .
-
Why: These aprotic solvents eliminate the primary source of hydrides. If solubility is an issue, use DMF or DMSO, but ensure they are strictly anhydrous.
B. Base Selection (The "Buffer" Strategy)
Strong hydroxide bases (NaOH, KOH) can attack the aldehyde or promote disproportionation.
-
Recommendation: Use Potassium Phosphate (
) or Cesium Carbonate ( ) . -
Why: These bases are mild enough to activate the boronic acid without promoting rapid protodeboronation or aldehyde side reactions.
C. Catalyst & Ligand (The "Speed" Factor)
Standard
-
Recommendation: Use
or Pd-XPhos G3 . -
Why: Bidentate ligands like dppf prevent
-hydride elimination. Bulky ligands like XPhos accelerate the transmetallation step, ensuring the coupling happens before debromination can occur.
Recommended Protocol: C5-Selective Mono-Arylation
This protocol is designed to install an aryl group at the C5 position while preserving the C3 bromine and the aldehyde.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.05 equiv) — Do not use large excess.
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv)[1][2] -
Solvent: Toluene/Water (10:1 ratio) — Water is necessary for the base, but keep the volume low.
Step-by-Step Methodology:
-
Preparation: Dry all glassware in an oven. Cool under a stream of Argon.
-
Charging: Add the dibromothiophene (1.0 eq), boronic acid (1.05 eq), and base (2.0 eq) to the reaction vessel.
-
Degassing (Critical): Add the solvent mixture (Toluene/Water). Sparge with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst death.
-
Catalyst Addition: Add the Pd catalyst quickly against a positive pressure of Argon. Seal the vessel.
-
Reaction: Heat to 60-70°C .
-
Note: Do not reflux at 100°C+ immediately. Higher temperatures favor debromination. Monitor via TLC/LCMS every hour.
-
-
Workup: Once the starting material is consumed, cool to room temperature. Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Troubleshooting Center (FAQ)
Issue 1: "I see the product, but also significant amounts of des-bromo starting material."
Diagnosis: Protodebromination is occurring.[2] Fix:
-
Switch solvent to strictly anhydrous 1,4-Dioxane .
-
Remove water entirely and use CsF (Cesium Fluoride) as the base (anhydrous conditions).
-
Lower the reaction temperature by 10°C.
Issue 2: "I am getting a mixture of mono-coupled and di-coupled products."
Diagnosis: Loss of regioselectivity. Fix:
-
Reduce Boronic Acid stoichiometry to 0.95 equivalents .
-
Stop the reaction at 90% conversion. It is easier to separate starting material than the di-coupled byproduct.
-
Ensure you are using a bulky ligand (like dppf or XPhos) which enhances the steric discrimination between the unhindered C5 and hindered C3 positions.
Issue 3: "The reaction stalls after 50% conversion."
Diagnosis: Catalyst deactivation (Pd-black formation) or aldehyde interference. Fix:
-
The aldehyde might be coordinating to the Pd.[3] Add 5 mol% extra ligand (e.g., free
or dppf) to stabilize the active species. -
Ensure the reaction is strictly oxygen-free (freeze-pump-thaw cycling is superior to sparging).
Data Summary: Solvent Impact on Debromination
| Solvent System | Base | Temp (°C) | Yield (C5-Product) | Debromination % | Verdict |
| EtOH / H2O | 80 | 45% | 30% | High Risk (Avoid) | |
| DMF / H2O | 100 | 60% | 15% | Moderate Risk | |
| Toluene / H2O | 70 | 85% | < 5% | Recommended | |
| Dioxane (Dry) | 80 | 82% | < 1% | Best for sensitive substrates |
References
-
BenchChem. (2025).[1][4] A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5-dibromothiophene-2-carbaldehyde.Link[1]
-
Handy, S. T., et al. (2007). "Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde." Tetrahedron, 63(45), 11169-11173. Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments.[5]Link
-
Navarro, O., et al. (2005).[6] "Mechanistic Studies on the Hydrodehalogenation of Aryl Halides in Palladium-Catalyzed Coupling." Journal of Organic Chemistry. Link
Sources
Technical Support Center: Purification of 3,5-Dibromothiophene-2-carbaldehyde
The following technical guide is structured as an interactive Support Center for researchers working with 3,5-Dibromothiophene-2-carbaldehyde . It prioritizes the specific challenges of purifying this regioisomer, which is frequently confused with its 4,5- and 3,4-analogues due to synthetic nuances.
Ticket ID: PUR-35DBT-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Electronics Division
Diagnostic & Characterization: "Know Your Isomer"
Before attempting purification, you must confirm you have the correct regioisomer. A common failure mode in this workflow is the inadvertent synthesis of the 4,5-isomer.
Q: How do I confirm I have the 3,5-isomer and not the 4,5-isomer?
A: The synthetic route is the primary determinant.
-
If you brominated thiophene-2-carbaldehyde directly: You likely have 4,5-dibromothiophene-2-carbaldehyde . The aldehyde group directs electrophilic aromatic substitution to the meta-like positions (4 and 5), making the 3,5-isomer kinetically inaccessible via this route.
-
If you performed Lithium-Halogen Exchange on 2,3,5-tribromothiophene: You have the correct This compound . The bromine at the 2-position is the most acidic/labile, allowing selective lithiation followed by a DMF quench.
Quick Verification Table: Isomer Properties
| Isomer | Synthesis Route | Proton NMR Signal (Ring H) | Typical State |
| 3,5-Dibromo | Li-Halogen Exchange of 2,3,5-Tribromo | Singlet at ~7.0–7.2 ppm (C4-H) | Solid (MP ~55–60 °C)* |
| 4,5-Dibromo | Direct Bromination of Aldehyde | Singlet at ~7.6 ppm (C3-H) | Solid (MP 82–84 °C) |
| 3,4-Dibromo | Vilsmeier-Haack of 3,4-Dibromothiophene | Singlet at ~7.8 ppm (C5-H) | Solid (MP 107–111 °C) |
-
Note: Melting points can vary based on purity; NMR is the definitive standard.
Purification Protocols (The "How-To")
Method A: Recrystallization (Recommended for >85% Purity)
This method is ideal for removing trace amounts of the starting material (2,3,5-tribromothiophene) which may remain if the lithiation was incomplete.
Solvent System: Ethanol (EtOH) or Ethanol/Water (9:1). Rationale: The aldehyde is moderately polar, while the tribromo starting material is highly non-polar. Ethanol dissolves the aldehyde at high temperatures but precipitates it upon cooling, while keeping the non-polar tribromo impurity in the mother liquor (to a limited extent).
Protocol:
-
Dissolve crude solid in minimal boiling Ethanol (approx. 5–7 mL per gram).
-
If the solution is dark/black, add activated charcoal (10% w/w), boil for 2 mins, and filter hot through Celite.
-
Allow the filtrate to cool slowly to room temperature (25 °C) over 2 hours.
-
Critical Step: If oiling occurs (common with thiophene aldehydes), scratch the glass side with a spatula or add a seed crystal.
-
Cool to 0 °C for 1 hour.
-
Filter the pale yellow needles and wash with cold hexane (to remove surface tribromo impurities).
Method B: Column Chromatography (Recommended for <85% Purity)
If your crude mixture contains significant tars or unreacted tribromothiophene, recrystallization will likely result in an "oiled-out" mess.
Stationary Phase: Silica Gel (230–400 mesh). Eluent System: Hexane : Ethyl Acetate (Gradient).
Protocol:
-
Pack Column: Slurry pack silica in 100% Hexane.
-
Load Sample: Dissolve crude in minimal Dichloromethane (DCM) and load.
-
Elution Gradient:
-
0–5% EtOAc/Hexane: Elutes unreacted 2,3,5-tribromothiophene (Rf ~0.8 in 10% EtOAc).
-
10–15% EtOAc/Hexane: Elutes This compound (Rf ~0.4–0.5 in 10% EtOAc).
-
>20% EtOAc/Hexane: Elutes polar decomposition products/acids.
-
-
Monitor: Use UV lamp (254 nm). The aldehyde is UV active.
Visual Workflow: Decision Tree
Figure 1: Decision matrix for selecting the optimal purification strategy based on crude purity and isomer verification.
Troubleshooting & FAQs
Ticket #001: "My product is a sticky brown oil that won't solidify."
Diagnosis: Thiophene aldehydes have low melting points and are prone to supercooling. Impurities (especially residual solvent or tribromothiophene) depress the melting point further. Solution:
-
High-Vac Drying: Ensure all DCM/Hexane is removed. Trace solvent acts as a plasticizer.
-
Trituration: Add cold pentane or hexane to the oil and sonicate. This often extracts the impurities and forces the aldehyde to crash out as a solid.
-
Seeding: If you have any solid crystals from a previous batch, add a speck to the oil.
Ticket #002: "The aldehyde peak in NMR is small (~9.8 ppm), but I see a broad peak at 10-12 ppm."
Diagnosis: Oxidation. Thiophene aldehydes oxidize to carboxylic acids (3,5-dibromothiophene-2-carboxylic acid) upon exposure to air, especially in solution. Solution:
-
Purification: Wash the organic layer with saturated NaHCO₃ during workup to remove the acidic byproduct.
-
Storage: Store the purified aldehyde under Nitrogen/Argon at -20 °C.
Ticket #003: "I can't separate the starting material (Tribromo) from the product."
Diagnosis: 2,3,5-tribromothiophene and this compound have similar solubilities in non-polar solvents. Solution:
-
Switch to Method B (Column) . The aldehyde interacts with the silica (polar), significantly retarding its elution compared to the non-polar tribromo starting material.
-
Do not use Hexane for recrystallization if tribromo content is high; they will co-crystallize. Use Ethanol/Water instead.
References
-
Gronowitz, S. (1959). "On the Synthesis of 3-Bromothiophene". Acta Chemica Scandinavica, 13, 1045.
- Foundational text on halogen-metal exchange in thiophenes, establishing the lability of the 2-position bromine.
-
Fuller, L. S., Iddon, B., & Smith, K. A. (1997). "Thienothiophenes.[1][2] Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions". Journal of the Chemical Society, Perkin Transactions 1, 3465.
- Details the specificity of Li-Halogen exchange in polybromin
-
BenchChem Protocols . "Synthesis of 3,4-dibromothiophene-2-carbaldehyde".
- Provides comparative physical data for dibromothiophene aldehyde isomers.
-
Organic Syntheses . "3-Bromothiophene". Org.[2][3] Synth. 1964, 44, 9.
- Describes the preparation of the tribromo precursor and purific
Sources
Validation & Comparative
Comparative IR Spectroscopy Guide: 3,5-Dibromothiophene-2-carbaldehyde
[1]
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, QC Specialists Focus: Structural Verification & Impurity Differentiation
Executive Summary: The Spectroscopic Signature
3,5-Dibromothiophene-2-carbaldehyde (CAS: 23688-07-5) is a critical pharmacophore intermediate, often used in the synthesis of complex heterocyclic APIs.[1] In drug development, distinguishing this specific isomer from its mono-brominated precursors (3-bromo or 5-bromo analogs) or the unsubstituted aldehyde is a frequent analytical challenge.[1]
This guide provides a comparative IR spectroscopic analysis. Unlike NMR, which requires dissolution, IR offers a rapid, solid-state method to verify the substitution pattern on the thiophene ring. The presence of two bromine atoms at the 3 and 5 positions creates a distinct "spectral fingerprint" characterized by the absence of specific C-H bending modes and a shift in the carbonyl frequency due to the combined inductive effects of the halogens.
Experimental Protocol: High-Fidelity Acquisition
As this compound is typically a solid at room temperature (Melting Point > 25°C), the preferred acquisition method is Attenuated Total Reflectance (ATR) .[1] This eliminates the moisture interference common with KBr pellets.
Workflow: Solid-State ATR Analysis
Figure 1: Optimized workflow for acquiring high-resolution IR spectra of brominated thiophene solids.
Critical Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio, especially for the weaker C-Br bands in the low-frequency region.
-
Background: Fresh air background required before every sample to account for atmospheric CO₂ and H₂O.
Spectral Analysis: Peak Assignment & Interpretation
The spectrum of this compound is defined by four primary zones. The interplay between the electron-withdrawing bromine atoms and the conjugated aldehyde group dictates the peak positions.
Zone A: The Aldehyde Doublet (2900 – 2700 cm⁻¹)
Unlike ketones, aldehydes display a unique Fermi resonance doublet.
-
ν(C-H) Stretch: Two weak-to-medium bands appearing at ~2850 cm⁻¹ and ~2750 cm⁻¹ .[1]
-
Diagnostic Value: The lower frequency band (~2750 cm⁻¹) is usually distinct from aliphatic C-H stretches and confirms the presence of the aldehyde moiety.
Zone B: The Carbonyl Anchor (1690 – 1650 cm⁻¹)
The C=O stretch is the strongest peak in the spectrum.
-
Position: Expected range 1660 – 1685 cm⁻¹ .
-
Mechanistic Insight: Conjugation with the thiophene ring normally lowers the C=O frequency (compared to aliphatic aldehydes at ~1730 cm⁻¹). However, the Inductive Effect (-I) of the two bromine atoms (especially at the C3 position, adjacent to the carbonyl) competes with conjugation, potentially shifting the peak slightly higher than the unsubstituted thiophene-2-carbaldehyde (~1665 cm⁻¹).
Zone C: The Thiophene Ring (1550 – 1350 cm⁻¹)
Aromatic skeletal vibrations of the thiophene ring.
-
ν(C=C) Symmetric/Asymmetric: Multiple sharp bands in the 1550 – 1400 cm⁻¹ range.
-
Substitution Effect: Bromination often intensifies these ring modes due to the change in dipole moment across the ring.
Zone D: The Fingerprint & Halogens (< 1000 cm⁻¹)
This is the region for isomer differentiation.
-
ν(C-Br) Stretch: Heavy atom stretches appear in the 600 – 700 cm⁻¹ range. These are often strong but can be obscured by ring deformations.
-
γ(C-H) Out-of-Plane Bending:
-
3,5-Dibromo Pattern: The molecule has only one aromatic proton (at position C4). This results in a simplified bending pattern compared to mono-substituted analogs.[1] Expect a distinct singlet bending mode in the 800 – 900 cm⁻¹ region, lacking the multi-peak complexity of the unsubstituted ring.
-
Comparative Analysis: Distinguishing Analogs
The following table contrasts the 3,5-dibromo product with its likely impurities/precursors. Use this to validate your synthesis or purity.
| Feature | This compound (Product) | Thiophene-2-carbaldehyde (Starting Material) | 3-Bromothiophene-2-carbaldehyde (Intermediate) |
| C=O[1][2][3] Frequency | ~1665 - 1685 cm⁻¹ (Shifted by -I effect) | ~1660 - 1670 cm⁻¹ | ~1660 - 1675 cm⁻¹ |
| Aromatic Protons | 1 Proton (C4-H) | 3 Protons (C3, C4, C5) | 2 Protons (C4, C5) |
| Fingerprint (γ-CH) | Simplified.[1] Single dominant bend for isolated H. | Complex. Multiple bands (2 adjacent H's coupling). | Intermediate complexity (2 adjacent H's).[4] |
| C-Br Stretch | Strong/Distinct (600-700 cm⁻¹) | Absent | Present |
| Physical State | Solid (Sharp peaks in ATR) | Liquid (Broad peaks in neat film) | Solid/Liquid (MP dependent) |
Decision Logic for Identification
Use the following logic gate to confirm the identity of your compound based on the spectral data.
Figure 2: Decision tree for spectral verification of this compound.
References
-
National Institute of Standards and Technology (NIST). (2025). 2-Thiophenecarboxaldehyde Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]
-
PubChem. (2025).[6][7] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Global Research Online. (2017). Vibrational Spectra and DFT Studies of Thiophene Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
Sources
- 1. 930-96-1|3-Bromothiophene-2-carboxaldehyde|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. iosrjournals.org [iosrjournals.org]
- 5. 2-Thiophenecarboxaldehyde [webbook.nist.gov]
- 6. 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Thiophenecarboxaldehyde | C5H4OS | CID 7364 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Characterization of 3,5-Dibromothiophene-2-carbaldehyde Impurities
An In-Depth Technical Guide for Scientists and Drug Development Professionals
The purity of starting materials and intermediates is of paramount importance in the synthesis of organic materials and pharmaceuticals. 3,5-Dibromothiophene-2-carbaldehyde is a critical building block in the development of a wide range of functional organic materials and therapeutic agents. The presence of impurities can significantly impact the outcome of subsequent reactions, the properties of the final product, and in the context of drug development, the safety and efficacy of the active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques for the characterization of impurities in this compound, offering field-proven insights and detailed experimental protocols.
The Synthetic Landscape and the Genesis of Impurities
The most common and reliable method for synthesizing this compound is through the Vilsmeier-Haack reaction.[1] This reaction introduces a formyl group (-CHO) onto an electron-rich heteroaromatic ring, in this case, 3,5-dibromothiophene. The Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile.[1] While effective, this synthetic route can lead to the formation of several process-related impurities.
Understanding the potential side reactions is crucial for developing a robust analytical strategy. Potential impurities can include:
-
Unreacted Starting Material: Incomplete reaction can leave residual 3,5-dibromothiophene.
-
Isomeric Byproducts: Although the formylation is regioselective for the 2-position, trace amounts of other isomers, such as 3,4-dibromothiophene-2-carbaldehyde, could potentially form depending on the precise reaction conditions.
-
Over-brominated or Under-brominated Species: Impurities in the starting 3,5-dibromothiophene, such as tribromothiophene or monobromothiophene, can be carried through the synthesis.[2]
-
Products of Side Reactions: The reactive nature of the Vilsmeier reagent and the thiophene ring can lead to other minor byproducts.
The following diagram illustrates the primary synthetic pathway and potential impurity formation.
Caption: Synthesis of this compound and potential impurity sources.
A Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is often necessary for the comprehensive characterization of impurities. The choice of technique depends on the nature of the expected impurities and the desired level of sensitivity.[3] The most powerful and commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The following workflow provides a logical approach to impurity characterization:
Caption: A typical workflow for the characterization of impurities in synthesized compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for separating and quantifying non-volatile or thermally unstable compounds, making it an excellent choice for routine purity assessments.[4] Both isocratic and gradient reversed-phase HPLC methods can be employed for the analysis of this compound and its impurities.
Data Presentation: HPLC Method Comparison
| Feature | Isocratic Reversed-Phase HPLC | Gradient Reversed-Phase HPLC |
| Principle | Separation based on partitioning between a liquid mobile phase of constant composition and a solid stationary phase. | Separation based on partitioning between a liquid mobile phase of varying composition and a solid stationary phase. |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[5] | C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[5] |
| Mobile Phase | Acetonitrile:Water (e.g., 90:10 v/v).[5] | A: Water, B: Acetonitrile (gradient from 30% to 100% B).[5] |
| Elution Mode | Isocratic.[5] | Gradient.[5] |
| Flow Rate | 1.0 mL/min.[5] | 0.8 mL/min.[5] |
| Detection | UV detection (e.g., 231 nm).[5] | UV detection (e.g., 340 nm).[5] |
| Best For | Routine quality control with a limited number of known impurities. | Complex samples with a wide range of polarities.[5] |
| Limit of Detection (LOD) | ~0.05%.[4] | ~0.01% or lower. |
| Limit of Quantification (LOQ) | ~0.15%.[4] | ~0.03% or lower. |
Experimental Protocol: Gradient Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound. Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL using the mobile phase. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.[4]
-
Instrumentation and Conditions:
-
System: An HPLC system with a gradient pump and UV detector.
-
Column: C18 column (250 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase: A: Water, B: Acetonitrile.
-
Gradient Program: 30% to 100% B over 60 minutes.[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection: UV at 340 nm.[5]
-
Injection Volume: 20 µL.
-
-
Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks. Quantify known impurities by comparing their peak areas to those of reference standards.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering both high-resolution separation and definitive structural identification.[4] This makes it particularly useful for identifying unknown impurities.
Data Presentation: GC-MS Parameters
| Parameter | Recommended Setting |
| System | Gas chromatograph coupled to a mass spectrometer.[4] |
| Column | INNOWax or similar polar capillary column.[6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min.[4] |
| Inlet Temperature | 250°C.[7] |
| Injection Volume | 1 µL.[4] |
| Injection Mode | Split (e.g., 50:1 ratio).[4] |
| Oven Temperature Program | Initial: 80°C, hold 2 min; Ramp: 10°C/min to 250°C; Hold: 5 min.[4] |
| MSD Transfer Line | 280°C.[4] |
| Ion Source Temperature | 230°C.[7] |
| Mass Range | m/z 40-400.[4] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation and Conditions: Utilize the parameters outlined in the table above.
-
Data Analysis: Determine purity by the area percentage of the this compound peak relative to the total peak area. Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST) and known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[8] Both ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying impurities.
¹H NMR Spectral Data for this compound and Potential Impurities
| Compound | Expected ¹H NMR Signals (in CDCl₃) |
| This compound | Aldehyde proton (s, 1H, ~9.9-10.0 ppm), Thiophene proton (s, 1H, ~7.4-7.6 ppm).[9][10] |
| 3,5-Dibromothiophene | Thiophene protons (s, 2H, ~6.9-7.1 ppm). |
| 5-Bromothiophene-2-carbaldehyde | Aldehyde proton (s, 1H), Two coupled thiophene protons (d, 1H each).[11] |
| 2,5-Dibromothiophene-3-carbaldehyde | Aldehyde proton (s, 1H), Thiophene proton (s, 1H).[12] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[13]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Acquire both ¹H and ¹³C NMR spectra.[13]
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the main product and any impurities. Analyze the chemical shifts and coupling patterns to identify the structures of the impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] It is particularly useful for confirming the presence of the aldehyde carbonyl group and the characteristic vibrations of the thiophene ring.
Characteristic FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| Aldehyde C=O Stretch | ~1670-1690 |
| Thiophene Ring Vibrations | ~1530, 1410, 1350.[15] |
| C-H Stretch (Thiophene Ring) | ~3100 |
| C-Br Stretch | ~500-600 |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.[15]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound to identify any additional or shifted peaks that may indicate the presence of impurities.
Conclusion
The rigorous characterization of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the impurity profile. HPLC is ideal for routine purity checks and quantification, while GC-MS offers superior capability for the identification of volatile impurities. NMR spectroscopy remains the gold standard for structural elucidation, and FT-IR provides rapid confirmation of functional groups. By employing these techniques in a logical workflow, researchers can confidently assess the purity of their material and make informed decisions for their synthetic and developmental programs.
References
- Sone, T., & Abe, Y. (2010). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 33(4), 503-507.
- Kumar, R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research, 17(6).
- Arun, M., & Amalanathan, M. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal of Applied Physics, 6(3), 26-36.
- Al-Hourani, B. J., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Scientific Reports, 14(1), 26978.
- García, A., et al. (2024). Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines.
-
Royal Society of Chemistry. (2014). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]
- Khan, K. M., et al. (2013).
-
SIELC. (n.d.). Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (n.d.). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]
- MDPI. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Toxics, 12(9), 708.
- Wang, Y., et al. (2020).
- Shelke, M., Deshpande, S. S., & Sharma, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 41(2), 32585-32587.
- Wijetunge, D. C., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Journal of Analytical Methods in Chemistry, 2019, 8379093.
-
Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]
-
University of Bristol. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Kyushu University Library. (1993). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Retrieved from [Link]
-
ResearchGate. (2025). A novel method for the bromination of thiophenes | Request PDF. Retrieved from [Link]
- Naaz, N., et al. (2025). Evaluation of gas chromatography-mass spectrometry analysis and yield. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 53(1), 13451.
-
Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]
-
ResearchGate. (2025). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L | Request PDF. Retrieved from [Link]
- AlHamdan, A. K., Falah, A. M., & Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3).
- Al-Saadi, A. A., & Al-Shawi, A. A. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 545-553.
- Shareef, M. A., et al. (2022). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry, 13(2), 164-175.
-
Royal Society of Chemistry. (2013). Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. Retrieved from [Link]
- Khan, K. M., et al. (2018). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Medicinal Chemistry Research, 27(4), 1140-1151.
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mass spectrometry fragmentation pattern of 3,5-Dibromothiophene-2-carbaldehyde
Title: Comparative Mass Spectrometry Profiling: 3,5-Dibromothiophene-2-carbaldehyde vs. Structural Isomers
Executive Summary & Application Context
Product Focus: this compound (CAS: 23688-07-5) Primary Application: Intermediate for conjugated polymers, pharmaceuticals (e.g., antitubercular agents), and functional organic materials.
The Analytical Challenge: In the synthesis of halogenated thiophenes, regioselectivity is rarely 100%. Researchers frequently encounter mixtures containing the target 3,5-isomer , the 4,5-isomer (a common "alternative" byproduct), and under-brominated 5-monobromo species. Standard HPLC often fails to resolve these positional isomers due to identical polarity.
Guide Objective: This guide provides a definitive mass spectrometry (MS) comparison to validate the structural integrity of this compound, distinguishing it from its critical alternatives using fragmentation mechanics rather than just retention time.
Mechanistic Insight: The Physics of Fragmentation
To interpret the spectrum accurately, one must understand the specific bond labilities induced by the thiophene ring's electron density and the positioning of the bromine atoms.
The Isotopic Fingerprint (Pre-Fragmentation)
Before analyzing fragmentation, the molecular ion (
-
Formula:
-
Nominal Mass: ~270 Da
-
Signature: The presence of two Bromine atoms creates a distinct 1:2:1 triplet pattern.
| Ion Species | Composition | m/z (approx) | Relative Abundance |
| 268 | 51% | ||
| 270 | 100% (Base Peak) | ||
| 272 | 49% |
Critical Check: If your spectrum shows a 1:1 doublet (monobromo) or a 1:3:3:1 quartet (tribromo), your sample is chemically impure regardless of the fragmentation pattern.
The "Ortho Effect" Differentiator
The defining structural feature of the 3,5-isomer is the Bromine atom at the C3 position, directly adjacent (ortho) to the carbonyl group (
-
3,5-isomer: Br is at C3 (ortho to CHO).
-
4,5-isomer: No Br is ortho to CHO.
Mechanism: The C3-Br bond is weakened by steric strain and electronic repulsion from the carbonyl oxygen. Under Electron Impact (EI), this facilitates a unique direct loss of Br radical (
Comparative Analysis: Product vs. Alternatives
This section contrasts the MS profile of the target compound against its most common synthesis byproducts.
Table 1: Diagnostic Ion Comparison
| Feature | 3,5-Dibromo (Target) | 4,5-Dibromo (Isomer) | 5-Bromo (Under-reacted) |
| Molecular Ion ( | 268/270/272 (1:2:1) | 268/270/272 (1:2:1) | 190/192 (1:1) |
| [M-H] | High Intensity (Facilitated by C3-Br) | Low Intensity | Medium Intensity |
| [M-CHO] | m/z 239/241/243 | m/z 239/241/243 | m/z 161/163 |
| [M-Br] | Prominent (C3-Br is labile) | Weak (C4/C5 Br are stable) | Weak |
| Key Differentiator | High abundance of fragment m/z 189 (Loss of Br) relative to molecular ion. | Base peak dominates; loss of Br is negligible compared to loss of CO/CHO. | Different Molecular Weight.[1][2] |
Detailed Comparison Logic:
-
Vs. 4,5-Dibromo Isomer:
-
The 4,5-isomer is more stable. Its spectrum is dominated by the molecular ion and the loss of
( ). -
The 3,5-isomer fragments more aggressively due to the crowding at C2/C3. You will see a significantly higher ratio of the
peak ( 189/191) in the 3,5-isomer.
-
-
Vs. 5-Bromo Precursor:
-
Easily distinguished by the molecular weight shift (-79 Da) and the change in isotopic pattern from Triplet (1:2:1) to Doublet (1:1).
-
Visualization of Fragmentation Pathways
The following diagram maps the specific decay pathways for the 3,5-isomer, highlighting the diagnostic cleavage points.
Caption: Fragmentation pathway of this compound. The red arrow indicates the diagnostic 'Ortho Effect' cleavage distinctive to the 3,5-isomer.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and trust in your data, follow this standardized GC-MS protocol.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or HPLC-grade Methanol.
-
Concentration: 100 µg/mL (100 ppm). Note: High concentrations cause detector saturation, distorting the 1:2:1 isotopic ratio.
-
Filtration: 0.22 µm PTFE filter to remove polymerization byproducts.
Instrument Parameters (Agilent/Shimadzu Standard)
-
Inlet Temp: 250°C (Split mode 20:1).
-
Ionization: Electron Impact (EI) at 70 eV.[3]
-
Source Temp: 230°C.
-
Scan Range:
40–400.[4]
Validation Steps (The "Trust" Check)
-
The Isotope Test: Zoom into
268–272. Measure peak heights.-
Pass: Heights are roughly 50% : 100% : 50%.
-
Fail: Heights are 100% : 98% (Indicates co-elution with monobromo species or detector saturation).
-
-
The Background Check: Check
149 (Plasticizer) and 28 (Air). If 28 > 10% of base peak, a leak is promoting oxidation, which mimics aldehyde loss.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Thiophene Derivatives. National Institute of Standards and Technology. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[5] (Foundational text for "Ortho Effect" in mass spectrometry). [Link]
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3,5-Dibromothiophene-2-carbaldehyde
This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 3,5-Dibromothiophene-2-carbaldehyde (CAS No. 3140-93-0). As a key intermediate in the synthesis of advanced materials and pharmaceuticals, its effective and safe use is paramount. This document moves beyond mere compliance, embedding a culture of safety and procedural excellence within your laboratory operations.
Hazard Analysis: Understanding the Imperative for Control
This compound is a halogenated organic compound that demands rigorous handling protocols. Its hazard profile is the primary driver for the personal protective equipment (PPE) and engineering controls outlined in this guide. The compound is classified as acutely toxic and a significant irritant.[1][2] A failure to adhere to safety measures can result in immediate health consequences.
The primary risks are associated with direct contact and inhalation. The compound is harmful if it comes into contact with skin, is swallowed, or is inhaled, and it is known to cause serious skin and eye irritation.[2][3] Therefore, all procedural controls are designed to eliminate these routes of exposure.
Table 1: Hazard Classification Summary
| Hazard Classification | Category | GHS Statement | Primary Exposure Routes |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Skin Contact |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Skin Contact |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Eye Contact |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Inhalation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Inhalation |
This data is synthesized from authoritative Safety Data Sheets (SDS).[1][2]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a matter of preference but a critical requirement dictated by the chemical's hazard profile. All personnel must be trained in the proper use and removal of PPE to prevent secondary contamination.[4]
Table 2: Recommended PPE for Standard Handling
| PPE Component | Specification | Rationale for Use |
|---|---|---|
| Hand Protection | Nitrile gloves (minimum). Consider double-gloving for extended procedures. | Prevents skin contact and absorption.[2][5] Gloves must be inspected before use and disposed of immediately after contamination.[2] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][5] Safety glasses alone are insufficient. |
| Body Protection | A chemical-resistant laboratory coat (fully buttoned) or a protective suit. | Shields skin from accidental spills and contact.[2][6] Long-sleeved clothing is mandatory.[7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Required if handling outside of a certified chemical fume hood or if dust/aerosols are generated.[1][8] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is crucial to minimize exposure risk. The following protocol outlines the essential steps for handling this compound from receipt to disposal.
Step 1: Preparation and Engineering Controls
-
Verify Engineering Controls: Ensure a chemical fume hood is certified and operational. All handling of the solid or its solutions must occur within the fume hood.[9]
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[1][9]
-
Assemble PPE: Don all required PPE as outlined in Table 2 before entering the designated handling area.
-
Prepare Workspace: Line the work surface within the fume hood with absorbent, disposable bench paper. Assemble and label all necessary glassware and waste containers.
Step 2: Aliquoting and Experimental Use
-
Handling Solid: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.[4]
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly.
-
Active Use: Keep all containers holding the chemical tightly sealed when not in immediate use. Perform all reactions in a closed or contained system where feasible. Avoid contact with incompatible materials such as strong oxidizing agents.[1][10]
Step 3: Post-Handling and Decontamination
-
Decontaminate: Wipe down all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then face shield, lab coat).
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[2]
Caption: Workflow for Safe Handling of this compound.
Emergency Response and Disposal
Immediate and correct response to an exposure is critical. All personnel must be trained on these procedures.
Table 3: Emergency Exposure Protocols
| Exposure Type | Immediate Action Protocol |
|---|---|
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[11] |
Disposal Plan
Waste generated from the use of this compound is classified as hazardous.
-
Segregation: As a halogenated organic compound, all waste (including contaminated solids, solutions, and disposable PPE) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4] This waste must be kept separate from non-halogenated waste streams.
-
Disposal: The sealed container must be disposed of through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[3][6] Do not pour any amount down the drain.
By integrating these protocols into your laboratory's standard operating procedures, you build a resilient safety culture that protects researchers and ensures the integrity of your work.
References
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.be [fishersci.be]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. chemscene.com [chemscene.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
